3-(methanesulfonylmethyl)benzamide CAS number and identification
The following technical guide details the identification, synthesis, and application of 3-(methanesulfonylmethyl)benzamide , a specialized intermediate in medicinal chemistry. CAS 1820687-33-9 | Structural Analysis & Syn...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, synthesis, and application of 3-(methanesulfonylmethyl)benzamide , a specialized intermediate in medicinal chemistry.
CAS 1820687-33-9 | Structural Analysis & Synthetic Protocols
Executive Summary & Chemical Identity
3-(Methanesulfonylmethyl)benzamide is a disubstituted benzene derivative featuring a primary amide and a methanesulfonylmethyl (mesyl-methyl) group in the meta position. It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring a zinc-binding motif (e.g., PARP, HDAC) coupled with a polar, hydrogen-bonding side chain to tune solubility and metabolic stability.
The sulfone moiety (
) acts as a robust hydrogen bond acceptor, while the benzamide core functions as a classic pharmacophore for ADP-ribosyltransferase and deacetylase enzymes.
Table 1: Physicochemical Identification
Property
Specification
Chemical Name
3-(Methanesulfonylmethyl)benzamide
CAS Number
1820687-33-9
Molecular Formula
Molecular Weight
213.25 g/mol
SMILES
CS(=O)(=O)CC1=CC=CC(=C1)C(N)=O
InChI Key
(Predicted) KVWCLLU...[1] (Analogous to sulfone derivatives)
Appearance
White to off-white crystalline solid
Predicted LogP
~0.5 – 0.9 (Low lipophilicity due to sulfone/amide)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Synthetic Methodology
The most robust and self-validating synthesis route involves the nucleophilic substitution of a benzyl halide precursor with a sulfinate salt. This method avoids the over-oxidation risks associated with thioether oxidation (e.g., using mCPBA).
Detailed Protocol: Sulfonylation via Nucleophilic Displacement
Rationale: Sodium methanesulfinate acts as a soft nucleophile, selectively displacing the benzylic chloride to form the sulfone without affecting the amide functionality.
Step-by-Step Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(chloromethyl)benzamide (10.0 mmol, 1.70 g) in DMF (20 mL).
Reagent Addition: Add Sodium methanesulfinate (12.0 mmol, 1.22 g) in a single portion.
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours.
Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by a more polar spot ().
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.
Isolation: The product typically precipitates as a white solid.[2]
If solid forms: Filter via vacuum filtration, wash with cold water (
mL) and diethyl ether ( mL) to remove residual DMF.
If oil forms: Extract with EtOAc (
mL), wash organic layer with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Yield Expectation: 75–85%
Mechanistic Context & Applications
In drug design, this compound is often utilized to probe the "solvent-exposed" regions of an enzyme active site. The benzamide anchors the molecule, while the sulfone extends into the pocket to displace water molecules or engage in distal hydrogen bonding.
Pharmacophore Visualization: PARP-1 Inhibition Model
The benzamide group mimics the nicotinamide moiety of
, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site. The 3-position substituent (methanesulfonylmethyl) extends into the hydrophobic pocket, improving selectivity.
Figure 1: Pharmacophore mapping of 3-(methanesulfonylmethyl)benzamide within the PARP-1 active site context.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the synthesis and validation of the compound, ensuring a closed-loop quality control system.
Figure 2: Step-by-step synthetic workflow for the production of CAS 1820687-33-9.
Analytical Validation (Self-Validating Criteria)
To confirm the identity of the synthesized product, the following spectral characteristics must be observed. Absence of these signals indicates failure (e.g., hydrolysis to acid or oxidation failure if using Route C).
1H NMR (400 MHz, DMSO-
):
8.10 (s, 1H, Ar-H2) – Diagnostic singlet between substituents.
Physicochemical Profiling and Optimization of Methanesulfonylmethyl Benzamide Derivatives
The following technical guide is structured to provide actionable, high-level insights for researchers optimizing benzamide scaffolds using the methanesulfonylmethyl (MSM) moiety. Executive Summary: The MSM Moiety in Lea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-level insights for researchers optimizing benzamide scaffolds using the methanesulfonylmethyl (MSM) moiety.
Executive Summary: The MSM Moiety in Lead Optimization
In the optimization of benzamide-based pharmacophores (common in dopamine antagonists, histone deacetylase inhibitors, and analgesic agents), researchers often face a "lipophilicity cliff." Standard alkyl substitutions improve potency but compromise aqueous solubility and metabolic stability.
The methanesulfonylmethyl (MSM) group (
) offers a critical bioisosteric solution. Unlike a direct sulfonamide or sulfone attachment, the methylene spacer () interrupts the electron-withdrawing conjugation, preserving the electronic integrity of the benzamide core while introducing a robust dipole for solubility enhancement.
This guide details the physicochemical characteristics, synthesis pathways, and evaluation protocols for MSM-benzamide derivatives.
Physicochemical Characteristics
The incorporation of an MSM group fundamentally alters the solvation profile of the benzamide scaffold. Below is a comparative analysis of the MSM derivative against standard analogs.
Lipophilicity and Solubility Profile
The sulfone moiety is a strong hydrogen bond acceptor (HBA) with no hydrogen bond donor (HBD) capability. This unique profile allows it to lower LogP without introducing the desolvation penalties associated with hydroxyl or amino groups.
Table 1: Comparative Physicochemical Metrics (In Silico/Experimental Consensus)
Derivative Type
Substituent ()
cLogP
tPSA ()
Aqueous Solubility (pH 7.4)
BBB Permeability Potential
Reference
(Ethyl)
2.1
43.1
Low (< 50 M)
High
Polar Analog
(Hydroxymethyl)
0.8
63.3
High (> 500 M)
Low (Efflux Risk)
MSM Derivative
1.2
77.4
Moderate-High (200-400 M)
Moderate
Note: Data modeled on a 3-substituted benzamide core.[1] The MSM group typically reduces cLogP by ~0.9 units compared to an ethyl group.
Electronic and Steric Properties
Electronic Insulation: The methylene spacer prevents the strong electron-withdrawing sulfone (
) from deactivating the benzamide aromatic ring. This is crucial when the ring requires electron density for stacking interactions with target proteins (e.g., aromatic cage in D2 receptors).
Metabolic Stability: The terminal methyl group (
) is generally resistant to CYP450 oxidation compared to terminal alkyl chains. However, the benzylic methylene () can be a site of oxidation, though the adjacent electron-withdrawing sulfone reduces the rate of H-abstraction relative to a standard benzyl alkyl.
Synthetic Pathways and Structural Validation
To ensure high purity for physicochemical screening, we utilize a sulfinate displacement strategy over the traditional sulfide oxidation route. The oxidation route often yields sulfoxide impurities that complicate solubility data.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the preferred "Sulfinate Displacement" pathway versus the "Oxidative" pathway.
Figure 1: Comparison of synthetic routes. The Sulfinate Displacement (Top) is preferred for generating analytical standards due to the absence of sulfoxide byproducts.
Structural Characterization (Key Signals)
For validation of the MSM moiety, ensure the following signals are present:
H NMR (DMSO-):
2.90–3.00 ppm (s, 3H): Terminal methyl ().
4.40–4.60 ppm (s, 2H): Benzylic methylene (). Note: This singlet is diagnostic; splitting indicates impurity.
IR Spectroscopy:
Strong symmetric/asymmetric stretching bands for
at 1130 cm and 1300 cm.
Experimental Protocols for Physicochemical Profiling
Scientific integrity requires that we validate the calculated properties with rigorous bench assays.
Objective: Determine the saturation solubility of the MSM derivative in pH 7.4 buffer.
Preparation: Weigh 2.0 mg of the solid MSM-benzamide derivative into a 2 mL HPLC vial.
Solvation: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).
Equilibration: Cap and shake at 300 rpm at 25°C for 24 hours. Rationale: 24h is sufficient for non-ionizable sulfones to reach equilibrium; longer times risk hydrolysis of the amide.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
m PVDF membrane. Note: Do not use nylon filters as benzamides may bind non-specifically.
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Lipophilicity Determination (Chromatographic Hydrophobicity Index - CHI)
Objective: Establish a repeatable lipophilicity metric (LogD) without the variability of octanol-water partitioning.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm.
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
Mobile Phase B: Acetonitrile (ACN).
Gradient: Fast gradient from 0% to 100% B over 5 minutes.
Calculation:
Convert CHI to LogP using calibration standards (e.g., Theophylline, Toluene).
Self-Validation Check: The MSM derivative should elute roughly 1.0 minute earlier than its ethyl-analog counterpart.
Structure-Activity Relationship (SAR) Logic
When should you deploy the MSM group? Use the decision logic below to determine if this moiety fits your lead optimization strategy.
Figure 2: Decision tree for incorporating the MSM moiety during lead optimization.
References
Application of Sulfones in Medicinal Chemistry
Journal of Medicinal Chemistry. "Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors." (2024).[2]
Synthesis of Sulfone Derivatives
European Journal of Chemistry.[3] "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives." (2021).[3]
Solubility profile of 3-(methanesulfonylmethyl)benzamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(methanesulfonylmethyl)benzamide in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-(methanesulfonylmethyl)benzamide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(methanesulfonylmethyl)benzamide in various organic solvents. Solubility is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from early-stage discovery and formulation to ensuring bioavailability and therapeutic efficacy.[1][2][3] This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles, validated experimental protocols, and data interpretation strategies. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical resource for generating a robust and reliable solubility profile for 3-(methanesulfonylmethyl)benzamide or any active pharmaceutical ingredient (API).
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. It defines the ability of a drug compound to dissolve in a solvent to form a homogeneous solution, a prerequisite for absorption and, consequently, bioavailability.[3][4] An inadequate solubility profile can lead to poor absorption, variable therapeutic outcomes, and significant delays in development timelines.[2]
Recent estimates suggest that as many as 90% of drug candidates in the development pipeline exhibit poor solubility, making early and accurate characterization essential.[2] Understanding the solubility of an API like 3-(methanesulfonylmethyl)benzamide across a range of organic solvents is not merely an academic exercise; it is fundamental for:
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
Formulation Development: Designing dosage forms (e.g., oral solids, injectables) that ensure the drug is available for absorption in the body.[4]
Preclinical and Toxicological Studies: Preparing dosing solutions at the required concentrations for in vitro and in vivo testing.[1]
Regulatory Submissions: Providing foundational data as part of the Biopharmaceutics Classification System (BCS), which links solubility and permeability to in vivo performance.[5]
This guide focuses on 3-(methanesulfonylmethyl)benzamide, a molecule incorporating a benzamide core and a methanesulfonylmethyl group. The presence of the aromatic ring, the hydrogen-bonding capable amide group, and the polar sulfone moiety suggests a complex solubility behavior that necessitates systematic experimental investigation.
Physicochemical Properties and Theoretical Solubility Considerations
While specific experimental data for 3-(methanesulfonylmethyl)benzamide is not widely published, its structure allows for an expert assessment of its likely behavior based on fundamental chemical principles.
Benzamide Moiety: The parent molecule, benzamide, is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and methanol.[6][7][8] The amide group (–CONH₂) can act as both a hydrogen bond donor and acceptor.
Methanesulfonylmethyl Group (–CH₂SO₂CH₃): The sulfone group (–SO₂–) is highly polar and can act as a hydrogen bond acceptor. This group significantly increases the polarity of the molecule compared to a simple alkyl substituent.
The combination of these functional groups suggests that 3-(methanesulfonylmethyl)benzamide will exhibit moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like toluene or cyclohexane. The guiding principle of "like dissolves like" is a useful starting point for solvent selection.[9]
Thermodynamic vs. Kinetic Solubility
In pharmaceutical sciences, it is crucial to distinguish between two types of solubility measurements:
Thermodynamic Solubility: This is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure when the system has been allowed to reach a stable state with an excess of the solid compound present.[5] It represents the maximum amount of a substance that can be dissolved.
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer.[5] It is a measure of metastability and is commonly used in high-throughput screening during early discovery.[10][11]
For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter . This guide exclusively details the protocol for its determination.
Experimental Protocol: The Equilibrium Shake-Flask Method
The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic solubility due to its precision and reliability.[5][12][13] The protocol below is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.
Rationale for Experimental Design
The core principle is to ensure that the solvent becomes fully saturated with the solute and that this equilibrium is maintained until analysis. Using an excess of the solid API confirms that saturation is reached. The extended agitation period (24-72 hours) is critical to overcome any kinetic barriers to dissolution, and temperature control is paramount as solubility is highly temperature-dependent.[12][13] The final separation step must be executed carefully to avoid disturbing the equilibrium or introducing undissolved particles into the sample for analysis.[5]
Step-by-Step Methodology
Preparation:
Ensure the 3-(methanesulfonylmethyl)benzamide sample is of high purity and has a consistent, known solid form (e.g., crystalline polymorph).
Use high-purity (e.g., HPLC grade) organic solvents.
Prepare a series of glass vials with secure, solvent-resistant caps.
Sample Addition:
Add an excess amount of solid 3-(methanesulfonylmethyl)benzamide to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
Accurately add a known volume or mass of the desired organic solvent to each vial.
Equilibration:
Securely seal the vials.
Place the vials in a calibrated thermostatic shaker or orbital incubator set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the mixtures at a constant rate for a predetermined period, typically between 24 and 72 hours. A preliminary experiment to confirm the time required to reach a plateau in concentration is recommended.[13]
Phase Separation:
After equilibration, allow the vials to rest in the thermostat for a short period to let the excess solid settle.
Carefully withdraw a sample from the clear supernatant.
Immediately separate the saturated solution from the undissolved solid. The preferred method is centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[5]
Quantification:
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of 3-(methanesulfonylmethyl)benzamide.
Workflow Visualization
The following diagram illustrates the key stages of the equilibrium shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
To provide a practical example, the following table presents solubility data for the parent compound, benzamide, in various organic solvents at different temperatures. A similar table should be constructed for 3-(methanesulfonylmethyl)benzamide to facilitate cross-solvent and temperature comparisons.
Table 1: Example Solubility Data for Benzamide (Mole Fraction, 10²x₁)
Solvent
283.15 K (10 °C)
298.15 K (25 °C)
313.15 K (40 °C)
323.15 K (50 °C)
Polar Protic
Methanol
13.91
18.52
24.11
28.14
Ethanol
7.95
10.99
14.86
17.90
1-Propanol
5.71
7.98
11.01
13.43
1-Butanol
4.29
6.06
8.44
10.35
Polar Aprotic
Acetone
11.66
16.32
22.18
26.54
Ethyl Acetate
2.65
4.09
6.10
7.73
Acetonitrile
1.83
2.76
4.09
5.17
Nonpolar
Water
0.21
0.31
0.45
0.56
Data adapted from a study on benzamide solubility and presented for illustrative purposes.[8]
Interpreting the Data
The data for benzamide clearly shows that solubility is highest in polar solvents like methanol and acetone and lowest in water.[8] It also demonstrates a strong positive correlation with temperature.[8] For 3-(methanesulfonylmethyl)benzamide, we would expect a similar trend, with high solubility in polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., methanol, ethanol) solvents. The diagram below illustrates the expected relationship between solvent class and the structural features of the molecule.
Caption: Predicted Solubility Based on Molecular Structure.
Conclusion
A thorough understanding of the solubility profile of 3-(methanesulfonylmethyl)benzamide is indispensable for its successful development as a pharmaceutical agent. The equilibrium shake-flask method, coupled with a robust analytical technique like HPLC, provides the reliable thermodynamic solubility data required for informed decision-making in process chemistry, formulation, and preclinical development. By systematically evaluating solubility in a diverse set of organic solvents at various temperatures, researchers can build a comprehensive data package that mitigates risks, accelerates timelines, and ultimately increases the probability of clinical success.
References
BMG LABTECH (2023). "Drug solubility: why testing early matters in HTS". Available at: [Link]
Lund University Publications (n.d.). "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs". Available at: [Link]
Veranova (n.d.). "Improving solubility and accelerating drug development". Available at: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics, 2012, 1-11. Available at: [Link]
Savu, S. V., et al. (2020). "The Importance of Solubility for New Drug Molecules". ResearchGate. Available at: [Link]
Rheolution (2023). "Measuring the solubility of pharmaceutical compounds using NEPHEL.O". Available at: [Link]
Raytor (2026). "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: [Link]
Jouyban, A. (2010). "Experimental and Computational Methods Pertaining to Drug Solubility". ResearchGate. Available at: [Link]
PubChem (n.d.). "Methyl sulfonyl benzamide". National Center for Biotechnology Information. Available at: [Link]
Wikipedia (n.d.). "Benzamide". Available at: [Link]
Siddiqui, H. L., et al. (2009). "N-[(Methylsulfanyl)methyl]benzamide". Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o653. Available at: [Link]
ResearchGate (n.d.). "Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure". Available at: [Link]
PubChem (n.d.). "Benzamide". National Center for Biotechnology Information. Available at: [Link]
ResearchGate (n.d.). "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K...". Available at: [Link]
Unlocking the Therapeutic Potential of 3-(methanesulfonylmethyl)benzamide: A Technical Guide to Target Identification and Validation
Abstract The benzamide and sulfonamide scaffolds are foundational in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The compound 3-(methanesulfonylmethyl)benzamide, which i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzamide and sulfonamide scaffolds are foundational in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The compound 3-(methanesulfonylmethyl)benzamide, which incorporates both a benzamide moiety and a methanesulfonyl group, represents a promising chemical entity with the potential to modulate several key biological targets implicated in a range of pathologies. This in-depth technical guide provides a scientifically grounded exploration of the most promising therapeutic targets for this compound. We will delve into the mechanistic rationale for each target, present detailed, field-proven experimental protocols for target validation and compound characterization, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel benzamide and sulfonamide-based compounds.
Introduction: The Chemical and Therapeutic Landscape of Benzamides and Sulfonamides
The benzamide functional group is a well-established pharmacophore, most notably recognized for its role in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2][3][4] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair pathways.[3] The methanesulfonyl moiety, a key feature of 3-(methanesulfonylmethyl)benzamide, is a crucial component in a diverse array of therapeutic agents, contributing to their anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The strategic combination of these two pharmacophores in a single molecule suggests a potential for synergistic or novel biological activities. This guide will focus on three high-priority potential therapeutic targets for 3-(methanesulfonylmethyl)benzamide based on extensive analysis of its structural motifs:
Poly(ADP-ribose) Polymerase (PARP) Family
Sirtuin-2 (SIRT2)
Carbonic Anhydrases (CAs)
Primary Target Class: Poly(ADP-ribose) Polymerase (PARP) Family
The most direct and well-supported hypothesis for the biological activity of 3-(methanesulfonylmethyl)benzamide is the inhibition of PARP enzymes. The benzamide core is a known competitive inhibitor of NAD+, the substrate for PARP enzymes.[3]
Mechanistic Rationale
PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair.[3] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[3] The benzamide moiety of 3-(methanesulfonylmethyl)benzamide can be expected to occupy the nicotinamide binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This disruption of DNA repair can potentiate the effects of DNA-damaging chemotherapeutics and radiation.[2] Beyond oncology, PARP inhibition has shown neuroprotective effects in various models of neurotoxicity.[1][4]
Experimental Validation Workflow
The following workflow provides a comprehensive approach to validating PARP inhibition by 3-(methanesulfonylmethyl)benzamide.
Caption: Experimental workflow for validating PARP inhibition.
Detailed Experimental Protocols
Principle: This assay quantitatively measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 or PARP2. Inhibition is detected by a decrease in the signal from streptavidin-HRP.
Protocol:
Coat a 96-well high-binding plate with histones (10 µg/mL in PBS) overnight at 4°C.
Wash plates three times with wash buffer (PBS + 0.05% Tween-20).
Add 50 µL of reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA) containing activated DNA (1 µg/mL) and recombinant human PARP1 or PARP2 (10 nM).
Add 2 µL of 3-(methanesulfonylmethyl)benzamide at various concentrations (e.g., 0.01 to 100 µM) or a known PARP inhibitor (e.g., Olaparib) as a positive control.
Initiate the reaction by adding 50 µL of reaction buffer containing 1 µM biotinylated NAD+.
Incubate for 1 hour at room temperature.
Wash plates three times with wash buffer.
Add 100 µL of streptavidin-HRP (1:5000 in wash buffer) and incubate for 30 minutes.
Wash plates five times with wash buffer.
Add 100 µL of TMB substrate and incubate until color develops.
Stop the reaction with 50 µL of 2N H2SO4.
Read absorbance at 450 nm.
Calculate IC50 values by non-linear regression analysis.
Parameter
Description
Enzyme
Recombinant Human PARP1/PARP2
Substrate
Biotinylated NAD+
Detection
Streptavidin-HRP/TMB
Readout
Absorbance at 450 nm
Controls
Olaparib (positive), DMSO (negative)
Principle: This assay measures the levels of poly(ADP-ribose) (PAR) chains in cells treated with a DNA damaging agent and the test compound. A reduction in PAR levels indicates PARP inhibition.
Protocol:
Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) in 6-well plates.
Treat cells with 3-(methanesulfonylmethyl)benzamide at various concentrations for 2 hours.
Induce DNA damage by treating with 10 mM H2O2 for 10 minutes.
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST for 1 hour.
Incubate with primary antibodies against PAR (1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detect chemiluminescence using an imaging system.
Quantify band intensities to determine the reduction in PAR levels.
Secondary Target Class: Sirtuin-2 (SIRT2)
Structurally related compounds, specifically 3-(benzylsulfonamido)benzamides, have demonstrated potent and selective inhibition of SIRT2, a class III histone deacetylase.[7][8] This suggests that 3-(methanesulfonylmethyl)benzamide may also interact with this target.
Mechanistic Rationale
SIRT2 is primarily a cytoplasmic deacetylase with a key role in regulating microtubule dynamics through the deacetylation of α-tubulin.[7] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which has been shown to be protective in models of neurodegenerative diseases such as Huntington's disease by reducing the aggregation of mutant huntingtin protein.[8] The benzamide and sulfonamide-like moieties of the topic compound could potentially interact with the active site of SIRT2.
Experimental Validation Workflow
Caption: Experimental workflow for validating SIRT2 inhibition.
Detailed Experimental Protocols
Principle: This assay utilizes a fluorogenic peptide substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to release a fluorescent signal.
Protocol:
In a 96-well black plate, add 25 µL of SIRT2 reaction buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
Add 5 µL of 3-(methanesulfonylmethyl)benzamide at various concentrations.
Add 10 µL of recombinant human SIRT2 (50 nM).
Initiate the reaction by adding 10 µL of a fluorogenic acetylated peptide substrate (e.g., from a commercial kit) and NAD+ (500 µM).
Incubate for 1 hour at 37°C.
Stop the reaction and develop the signal by adding 50 µL of developer solution containing a protease.
Incubate for 15 minutes at room temperature.
Read fluorescence (Ex/Em = 360/460 nm).
Calculate IC50 values.
Parameter
Description
Enzyme
Recombinant Human SIRT2
Substrate
Fluorogenic Acetylated Peptide
Cofactor
NAD+
Detection
Fluorescence
Readout
Relative Fluorescence Units (RFU)
Controls
SIRT2 inhibitor (e.g., AGK2), DMSO
Principle: This assay measures the acetylation status of α-tubulin at lysine 40 (K40) in cells treated with the test compound. An increase in acetylated α-tubulin indicates SIRT2 inhibition.[8]
Protocol:
Seed a neuronal cell line (e.g., Neuro2a) in 6-well plates.
Treat cells with 3-(methanesulfonylmethyl)benzamide at various concentrations for 6-18 hours.
Lyse cells and perform Western blotting as described in section 2.3.2.
Probe the membrane with primary antibodies against acetylated α-tubulin (K40) (1:1000) and total α-tubulin (1:5000) as a loading control.
Quantify the ratio of acetylated to total α-tubulin.
Tertiary Target Class: Carbonic Anhydrases (CAs)
The methanesulfonyl group is a bioisostere of the sulfonamide group, a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors.[9] This structural similarity suggests that 3-(methanesulfonylmethyl)benzamide could inhibit CAs.
Mechanistic Rationale
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.[9][10] Inhibition of these isoforms is a validated anticancer strategy. The sulfonamide-like methanesulfonyl group of 3-(methanesulfonylmethyl)benzamide could coordinate with the zinc ion in the active site of CAs, leading to their inhibition.
Safety Data Sheet (SDS) highlights for 3-(methanesulfonylmethyl)benzamide
Technical Whitepaper: Safety Data Sheet (SDS) Highlights for 3-(Methanesulfonylmethyl)benzamide Executive Summary & Chemical Identity 3-(Methanesulfonylmethyl)benzamide is a specialized organic building block utilized pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Safety Data Sheet (SDS) Highlights for 3-(Methanesulfonylmethyl)benzamide
Executive Summary & Chemical Identity
3-(Methanesulfonylmethyl)benzamide is a specialized organic building block utilized primarily in the synthesis of pharmaceutical agents, particularly in the development of PARP inhibitors and kinase inhibitors where the benzamide moiety serves as a pharmacophore for hydrogen bonding interactions.[1][2]
As a research-grade chemical, its toxicological profile has not been exhaustively characterized.[1][2][3] Consequently, this guide adopts a "Precautionary Principle" approach, deriving safety protocols from the physicochemical properties of its functional groups (primary amide and methyl sulfone) and established handling standards for analogous benzamide intermediates.[1][2]
Property
Data
Chemical Name
3-(Methanesulfonylmethyl)benzamide
CAS Number
1820687-33-9
Molecular Formula
C₉H₁₁NO₃S
Molecular Weight
213.25 g/mol
Structural Features
Benzene ring substituted with a primary amide (-CONH₂) and a methylsulfonylmethyl group (-CH₂SO₂CH₃).[1][2][4]
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) and standard classification for uncharacterized organic intermediates.[1][2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5][8] Remove contact lenses if present and easy to do.[1][3][5][8]
Handling, Storage & Stability
Core Directive: Maintain chemical integrity by preventing hydrolysis of the amide bond and absorption of atmospheric moisture.[1]
Storage Protocols
Temperature: Store at 2–8°C (Refrigerator).
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The methylene bridge (-CH₂-) between the sulfone and the phenyl ring can be susceptible to autoxidation under prolonged exposure to air and light.[1][2]
Container: Tightly closed glass vial with a PTFE-lined cap.[1]
Stability & Reactivity
Incompatible Materials: Strong oxidizing agents (peroxides, permanganates) and strong bases (which may hydrolyze the amide to a carboxylic acid).[1][2]
Note: The sulfone group increases polarity; avoid non-polar solvents like hexane as the compound will not dissolve, leading to heterogeneous reaction mixtures.
Inference: The compound is likely Harmful if swallowed (Category 4) but not acutely fatal.[1][2] However, the combination of functional groups warrants treating it as a Category 3 hazard until proven otherwise.[1]
Ecological Impact:
Do not allow product to reach ground water, water course, or sewage system.[1] Sulfonamides and sulfones can be persistent in the environment due to their stability against hydrolysis.[1]
References
Sigma-Aldrich (MilliporeSigma). Product Detail: 3-(Methanesulfonylmethyl)benzamide (CAS 1820687-33-9).[1][2] Accessed Feb 25, 2026. Link
PubChem. Compound Summary: Benzamide (CAS 55-21-0).[1][2] National Library of Medicine.[1] Accessed Feb 25, 2026. Link[1][2]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity.[1][2]Link
Advanced Technical Guide: Synthesis and Pharmacological Utility of Methanesulfonylmethyl Benzamides
Part 1: Executive Summary & Strategic Context The methanesulfonylmethyl benzamide moiety represents a critical pharmacophore in modern drug discovery, serving as a versatile bioisostere for carboxylic acids and neutral p...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
The methanesulfonylmethyl benzamide moiety represents a critical pharmacophore in modern drug discovery, serving as a versatile bioisostere for carboxylic acids and neutral polar spacers. Unlike direct aryl sulfones (
), the insertion of a methylene spacer () interrupts conjugation, altering the electronic influence on the benzamide ring and significantly modifying solubility and metabolic profiles.
This guide details the historical emergence, synthetic evolution, and rigorous production protocols for methanesulfonylmethyl benzamides, specifically focusing on the 3- and 4-substituted isomers used in the development of Factor Xa inhibitors , Nav1.8 modulators , and 11
-HSD1 inhibitors .
Part 2: Historical Evolution and Pharmacophore Logic
From Sulfonamides to Methylene Sulfones
The discovery of methanesulfonylmethyl benzamides did not occur as a singular "eureka" moment but evolved through Structure-Activity Relationship (SAR) optimization campaigns in the late 1990s and early 2000s.
Era 1: The Sulfonamide Dominance (1930s-1980s): Early medicinal chemistry relied heavily on sulfonamides (
) and direct aryl sulfones. While potent, these groups often suffered from poor solubility or excessive protein binding.
Era 2: The Linker Optimization (1990s-2000s): As high-throughput screening identified hydrophobic leads, chemists needed neutral, polar groups to improve physicochemical properties without introducing ionizable centers. The methanesulfonylmethyl group emerged as a solution. It provided a hydrogen bond acceptor (the sulfone oxygens) with a lower lipophilicity penalty than alkyl chains, while the methylene spacer decoupled the electron-withdrawing sulfone from the aromatic ring, preventing deactivation of the benzamide warhead.
Key Therapeutic Applications
The moiety gained prominence in several high-profile programs:
Factor Xa Inhibitors: Used to bind to the S4 pocket of the coagulation factor, where the sulfone oxygen interacts with specific residues (e.g., Tyr99).
Nav1.8 Modulators: Pfizer and others utilized the motif to balance CNS penetration with peripheral restriction in pain management.
11
-HSD1 Inhibitors: Used to treat metabolic syndrome, where the benzamide core provided scaffold rigidity and the sulfone tail improved water solubility.
Part 3: Synthetic Pathways and Mechanistic Analysis
We define two primary validated routes for the synthesis of 4-(methanesulfonylmethyl)benzamide. Selection depends on starting material availability and tolerance for oxidative conditions.
Route A: Nucleophilic Substitution (The Sulfinate Displacement)
Mechanism:
displacement of a benzylic halide by a sulfinate anion.
Advantages: Convergent, avoids strong oxidants, high yield.
Preferred For: Late-stage functionalization and scale-up.
Step 1: Chloromethylation of the benzamide (or starting from 4-(chloromethyl)benzoic acid derivatives).
Step 2: Reaction with Sodium Methanesulfinate (
).
Route B: Oxidative Transformation (The Sulfide Oxidation)
Mechanism: Oxidation of a thioether to a sulfone via a sulfoxide intermediate.
Advantages: Uses cheap reagents (H2O2).
Preferred For: Early-stage discovery where sulfide precursors are accessible.
Step 1: Formation of the thioether (
).
Step 2: Oxidation using Hydrogen Peroxide (
) or m-CPBA.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the two competing pathways and the critical decision nodes for process chemists.
Figure 1: Comparative synthetic pathways for methanesulfonylmethyl benzamide showing the direct sulfinate displacement (Route A) versus the oxidative route (Route B).
Part 5: Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis via Sulfinate Displacement (Route A)
Science Alert. (2011). Synthesis and Biological Evaluation of Novel Neutral 2-substituted Benzamidobenzene Derivatives as Human Factor Xa Inhibitors. Journal of Applied Sciences. Link
Bristol-Myers Squibb. (2005). Discovery of Pyrrolo[2,1-f][1,2,4]triazine-based VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008. Link
PubChem. (2025).[5][6] Compound Summary: 4-(Methanesulfonylmethyl)benzamide. National Library of Medicine. Link
Fray, J., et al. (2008). Practical Drug Discovery Projects: Synthesis of PI3K
Application Notes & Protocols: Leveraging 3-(Methanesulfonylmethyl)benzamide in Fragment-Based Drug Discovery
Section 1: The Rationale for Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS)...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen libraries of low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2] These initial fragment hits, which typically possess high "ligand efficiency," serve as superior starting points for optimization into potent, selective, and drug-like candidates.[3]
Unlike the larger, more complex molecules found in HTS libraries, fragments are small (typically <300 Da) and simple.[3] This simplicity allows for a more comprehensive sampling of chemical space with a much smaller library size.[2] The initial hits are then optimized into more potent leads through highly informed, structure-guided strategies, a process that often yields candidates with superior physicochemical properties.[4]
Section 2: Profile of a Privileged Fragment: 3-(Methanesulfonylmethyl)benzamide
Within the vast landscape of chemical fragments, certain scaffolds appear with high frequency due to their favorable properties and versatile interaction capabilities. The 3-(methanesulfonylmethyl)benzamide structure represents an exemplary fragment, merging two key pharmacophoric features: the benzamide and the methanesulfonyl groups.
The Benzamide Moiety: The primary amide of the benzamide group is a versatile hydrogen bond donor and acceptor, capable of forming robust interactions with protein backbones or specific amino acid side chains.
The Methanesulfonylmethyl Group: The sulfonyl group is a strong hydrogen bond acceptor, while the adjacent methyl and methylene groups provide a vector for hydrophobic interactions. This functional group is noted for its stability and its ability to favorably influence properties like solubility.
The combination of these features in a single, low-molecular-weight molecule makes 3-(methanesulfonylmethyl)benzamide an excellent candidate for FBDD campaigns against a wide variety of protein targets.
Chemical Structure of 3-(methanesulfonylmethyl)benzamide
Caption: 2D structure of 3-(methanesulfonylmethyl)benzamide.
Physicochemical Properties and the "Rule of Three"
For a compound to be considered a viable fragment, it should generally adhere to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties.[2][4] This ensures that the fragment has a good starting point for optimization towards a drug-like molecule.
Property
Value (Calculated/Estimated)
"Rule of Three" Guideline
Compliance
Molecular Weight (MW)
~213.26 Da
≤ 300 Da
Yes
cLogP
~0.2
≤ 3
Yes
Hydrogen Bond Donors (HBD)
2 (from -NH₂)
≤ 3
Yes
Hydrogen Bond Acceptors (HBA)
3 (from C=O and SO₂)
≤ 3
Yes
Rotatable Bonds
3
≤ 3
Yes
Topological Polar Surface Area (TPSA)
~85.6 Ų
≤ 60-90 Ų (Typical)
Yes
Note: Properties are estimated based on the structure and data from close structural analogs, such as 2-(Methylsulfonyl)benzamide (PubChem CID: 21950481).[5] The addition of a methylene linker slightly increases MW and hydrophobicity but keeps the molecule well within the accepted fragment space.
Section 3: The FBDD Screening Cascade
A typical FBDD campaign is a multi-stage process designed to efficiently identify and validate fragment hits before committing significant medicinal chemistry resources.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Section 4: Protocol for Primary Screening via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[6] It provides real-time data on binding kinetics and affinity.
SPR Experimental Workflow
Caption: Step-by-step workflow for an SPR-based fragment screening experiment.
Detailed Step-by-Step Protocol
Objective: To identify if 3-(methanesulfonylmethyl)benzamide binds to a target protein using SPR.
Target Protein: >95% purity, in a suitable buffer (e.g., PBS or HEPES).
Fragment: 3-(methanesulfonylmethyl)benzamide, as a 100 mM stock in 100% DMSO.
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Immobilization Reagents: NHS (N-hydroxysuccinimide), EDC (N-ethyl-N'-(dimethylaminopropyl)carbodiimide), Ethanolamine-HCl.
High-quality microplates and solvent-resistant seals.
Protocol:
Target Protein Immobilization:
Equilibrate the sensor chip with Running Buffer.
Activate the surface of both a test flow cell and a reference flow cell with a 1:1 mixture of 0.4 M EDC / 0.1 M NHS for 7 minutes.
Scientist's Note: The reference flow cell is crucial for subtracting non-specific binding and bulk refractive index changes, a key source of false positives in fragment screening.[8]
Inject the target protein (diluted to 10-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the test flow cell until the desired immobilization level is reached (e.g., 8000-10000 Response Units, RU).
Inject buffer over the reference flow cell to create a mock-coupled surface.
Deactivate remaining active esters on both flow cells by injecting 1 M Ethanolamine-HCl for 7 minutes.
Fragment Solution Preparation:
Prepare a 2 mM intermediate stock of the fragment by diluting the 100 mM DMSO stock into Running Buffer. This creates a 2% DMSO solution.
Prepare the final screening concentration (e.g., 200 µM) by a further 1:10 dilution in Running Buffer. The final DMSO concentration will be 0.2%.
Scientist's Note: It is critical that the final DMSO concentration in the fragment sample exactly matches the DMSO concentration in the Running Buffer used for the analysis.[1] Mismatches in DMSO concentration are a primary cause of false-positive signals.
SPR Screening Assay:
Equilibrate the entire system with Running Buffer containing the final DMSO concentration (0.2% in this example).
Perform several buffer-only (blank) injections to ensure a stable baseline.
Inject the 200 µM solution of 3-(methanesulfonylmethyl)benzamide over both the target and reference flow cells for a defined association time (e.g., 30-60 seconds).[6]
Allow the buffer to flow for a defined dissociation time (e.g., 60-120 seconds).
If necessary, inject a regeneration solution (e.g., a short pulse of high or low pH buffer) to remove any bound fragment, followed by re-equilibration with Running Buffer.
Data Analysis and Hit Identification:
Process the raw data (sensorgrams) by subtracting the signal from the reference flow cell from the signal from the target flow cell.
Perform a solvent correction by subtracting the average response of several buffer-only injections.
A fragment is typically considered an initial "hit" if it produces a stable, dose-dependent binding response that is significantly above the noise of the baseline.[9] Confirmed hits should be re-tested in a dose-response format to estimate binding affinity (Kᴅ).[6]
Section 5: Protocol for Orthogonal Hit Validation using Differential Scanning Fluorimetry (DSF)
It is essential to validate hits from a primary screen using an orthogonal method to eliminate artifacts.[3] Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an excellent secondary assay that measures the change in a protein's melting temperature (Tm) upon ligand binding.[10]
Objective: To confirm the binding of 3-(methanesulfonylmethyl)benzamide by measuring its effect on the thermal stability of the target protein.
Materials & Reagents:
qPCR instrument capable of performing a melt curve.
Purified Target Protein (0.1-0.2 mg/mL).
DSF Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
Fluorescent Dye: SYPRO Orange (5000x stock).
Fragment: 3-(methanesulfonylmethyl)benzamide (10 mM stock in DMSO).
qPCR-grade 96-well plates.
Protocol:
Reagent Preparation:
Prepare a 2x Protein/Dye master mix. For a 20 µL final reaction volume, mix 10 µL of 2x protein (e.g., 0.4 mg/mL) with 10 µL of 2x dye (e.g., 5x SYPRO Orange) in DSF Buffer.
Scientist's Note: The optimal protein and dye concentrations must be determined empirically for each target protein to ensure a good signal-to-noise ratio.[11]
Prepare 4x solutions of the fragment in DSF buffer (e.g., 400 µM fragment, 4% DMSO). Also prepare a "DMSO only" control.
Plate Setup:
In a 96-well plate, add 10 µL of DSF buffer to each well.
Add 10 µL of the 4x fragment solution to the "test" wells and 10 µL of the 4x DMSO control solution to the "control" wells.
Add 20 µL of the Protein/Dye master mix to all wells. The final volume is 40 µL, with a 1x concentration of all components.
DSF Measurement:
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
Set up a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of ~1 °C/minute, acquiring fluorescence data at each interval.
Data Analysis:
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
A fragment is considered a validated hit if it causes a statistically significant positive shift in the Tm (ΔTm) of ≥1-2 °C compared to the DMSO control.[12] A positive shift indicates that the fragment binding stabilizes the protein against thermal denaturation.[10]
Section 6: From Fragment to Lead: The Path Forward
Once a fragment like 3-(methanesulfonylmethyl)benzamide is validated as a binder, the next phase involves using structure-guided design to evolve it into a high-affinity lead compound. This is typically achieved through three main strategies.[3][5]
Caption: Key strategies for optimizing initial fragment hits into lead compounds.
Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core, allowing it to make additional favorable interactions with adjacent pockets on the protein surface.[4][13]
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together. This can lead to a dramatic and synergistic increase in binding affinity.
Fragment Merging: When two or more fragments are found to occupy overlapping space in the binding site, their key structural features can be combined into a single, novel molecule that retains the essential binding interactions of both parent fragments.[5]
The successful application of these strategies relies heavily on obtaining high-resolution structural information (e.g., from X-ray crystallography) of the fragment bound to its target, enabling a rational, iterative design cycle.[3]
References
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]
de Kloe, G. E., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
MolPort. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Retrieved from [Link]
Kumar, A., et al. (2023). Fragment-based drug discovery: A graphical review. Heliyon. Retrieved from [Link]
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
Reis-Corpeno, C., et al. (2019). The 'rule of three' for fragment-based drug discovery: Where are we now?. Expert Opinion on Drug Discovery. Retrieved from [Link]
BioDuro. (2023, October 1). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Retrieved from [Link]
Cresset Group. (2015). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Retrieved from [Link]
Luttens, A., et al. (2020). Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE. Retrieved from [Link]
Zoller, F., et al. (2009). Fragment-based screening using surface plasmon resonance technology. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
Chari, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Retrieved from [Link]
PharmaFeatures. (2024, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 21950481, 2-(Methylsulfonyl)benzamide. Retrieved from [Link]
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1547994, N-(methylsulfonyl)benzamide. Retrieved from [Link]
Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 129729847, Methyl sulfonyl benzamide. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 41528680, 3-methoxy-N-(2-methylsulfonylphenyl)benzamide. Retrieved from [Link]
Vonesch, S. C., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols. Retrieved from [Link]
Niesen, F. H., et al. (2007). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Nature Protocols. Retrieved from [Link]
Application Note: Handling, Storage, and Solubilization Guidelines for 3-(methanesulfonylmethyl)benzamide
Executive Summary 3-(methanesulfonylmethyl)benzamide (hereafter referred to as MSMBA ) is a functionalized aromatic building block frequently utilized in the synthesis of fragment-based drug discovery libraries, specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(methanesulfonylmethyl)benzamide (hereafter referred to as MSMBA ) is a functionalized aromatic building block frequently utilized in the synthesis of fragment-based drug discovery libraries, specifically for targeting PARP, HDAC, and kinase pathways. Its structure features a polar methylsulfonylmethyl moiety and a benzamide pharmacophore.
While MSMBA exhibits robust chemical stability under ambient conditions, its utility in biological assays is contingent upon precise handling to prevent hygroscopic degradation and precipitation in aqueous buffers . This Application Note defines the Gold Standard protocols for the storage, solubilization, and experimental deployment of MSMBA to ensure data reproducibility.
To handle MSMBA effectively, one must understand the chemical behaviors driving its stability and solubility.
Property
Value / Characteristic
Experimental Implication
Molecular Formula
Molecular Weight
~213.25 g/mol
Fragment-like; high ligand efficiency potential.
Physical State
White to off-white crystalline solid
High lattice energy requires sonication for initial solubilization.
Solubility (Water)
Low (< 1 mg/mL)
Critical: Do not dissolve directly in aqueous media.
Solubility (DMSO)
High (> 50 mM)
Preferred solvent for stock solutions.
Hygroscopicity
Moderate
The amide and sulfone groups are H-bond acceptors/donors; moisture uptake can alter weighed mass.
Chemical Stability
High
Sulfone is oxidation-resistant; Amide is stable at neutral pH.
Storage Protocols: Preserving Compound Integrity
The primary threat to MSMBA integrity is not chemical decomposition, but physical state changes (hydration) and concentration drift due to solvent evaporation or water absorption in DMSO stocks.
Solid State Storage (Powder)
Temperature: Store at -20°C (Long-term) or 4°C (Short-term < 1 month).
Atmosphere: Desiccated.
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation (minor risk) and moisture ingress.
Protocol:
Equilibrate the vial to Room Temperature (RT) for 30 minutes before opening.
Reasoning: Opening a cold vial introduces condensation, causing the hygroscopic amide to absorb water, which invalidates subsequent mass-based concentration calculations.
Temperature:-20°C or -80°C . Avoid 4°C for DMSO stocks (DMSO freezes at 19°C; cycling near this point promotes precipitation).
Freeze-Thaw Cycles: Limit to < 5 cycles .
Mitigation: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.
Storage Decision Logic (Visualization)
Figure 1: Decision matrix for MSMBA storage. Prioritizing aliquoting for solutions is critical to prevent hydration-induced precipitation.
Solubilization and Assay Preparation Protocol
This protocol ensures the compound is fully dissolved and prevents "crashing out" upon addition to assay media.
Materials
Compound: MSMBA (Solid).
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).
Equipment: Vortex mixer, Ultrasonic bath (critical for benzamides).
Step-by-Step Solubilization Workflow
Weighing: Weigh the desired mass of MSMBA into a glass vial.
Note: Do not use polystyrene plastics for neat DMSO stocks as leaching may occur.
Calculation: Calculate DMSO volume for a 50 mM stock.
Addition: Add DMSO to the center of the vial.
Agitation: Vortex for 30 seconds.
Sonication (The Critical Step): Sonicate for 5–10 minutes at RT.
Why? The benzamide ring stacking can create a robust crystal lattice. Visual clarity does not always equal molecular dispersion; sonication ensures true solution.
QC Check: Inspect for particulates under a light source.
Serial Dilution for Biological Assays (Intermediate Dilution Step)
Direct addition of 100% DMSO stock to aqueous buffer often causes precipitation. Use an Intermediate Dilution strategy.
Step
Source
Solvent/Buffer
Final DMSO %
State
1. Stock
Solid MSMBA
100% DMSO
100%
Stable Solution
2. Intermediate
10 mM Stock
Buffer + 10% DMSO
10%
Metastable (Use within 4h)
3. Assay
Intermediate
Assay Buffer
0.1 - 1%
Soluble
Safety and Handling (GHS Standards)
While specific toxicology data for MSMBA may be limited, benzamide and sulfone derivatives are generally classified as Irritants .
Figure 2: End-to-end workflow from cold storage to assay execution. The intermediate dilution step is vital for benzamide solubility.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl sulfonyl benzamide derivatives. Retrieved from [Link]
Diness, F., et al. (2018). Synthesis and Stability of Strongly Acidic Benzamide Derivatives.[4] Beilstein Journal of Organic Chemistry.[4] Retrieved from [Link]
Kozikowski, B.A., et al. (2003).Solubility measurement of fragments in DMSO for fragment-based screening. Journal of Biomolecular Screening. (General protocol grounding for DMSO stocks).
Application Note: Solubilization and Handling of 3-(methanesulfonylmethyl)benzamide for Biological Assays
Abstract & Chemical Context This guide provides a standardized protocol for dissolving 3-(methanesulfonylmethyl)benzamide , a structural motif often found in PARP inhibitors, kinase inhibitors, and fragment-based drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
This guide provides a standardized protocol for dissolving 3-(methanesulfonylmethyl)benzamide , a structural motif often found in PARP inhibitors, kinase inhibitors, and fragment-based drug discovery libraries.[1]
The molecule contains two distinct polar functionalities: a primary amide and a sulfone (methanesulfonyl group), attached to a lipophilic benzene ring.[1][2] While the amide and sulfone groups promote hydrogen bonding and polarity, the aromatic core drives π-π stacking interactions, which can lead to unexpected precipitation in aqueous buffers.
Key Physicochemical Challenges:
Amphiphilicity: The compound is moderately polar but can "crash out" (precipitate) upon rapid dilution from organic solvent into aqueous media.[1][2]
Hygroscopicity: The sulfone moiety can attract atmospheric moisture, affecting weighing accuracy.[1][2]
DMSO Tolerance: While soluble in DMSO, the final concentration in biological assays must be strictly controlled to prevent solvent-induced cytotoxicity or enzyme denaturation.[1][2]
Material Specifications & Pre-Calculations
Before beginning, ensure all reagents meet the following criteria to maintain experimental integrity.
Secondary Solvent (Optional): Ethanol (Absolute), only if DMSO is contraindicated (not recommended for long-term storage).[1][2]
Aqueous Vehicle: PBS (pH 7.[1][2]4) or HEPES-buffered saline.[1][2]
Concentration Planning Table
Target Stock Concentration: 10 mM (Standard for High-Throughput Screening)
Parameter
Value
Notes
Molecular Weight (MW)
~213.25 g/mol
Verify exact MW on specific batch CoA
Mass Weighed
2.13 mg
Precision balance required (±0.01 mg)
DMSO Volume
1.00 mL
Results in 10 mM Stock
Alternative Mass
10.66 mg
Alternative Volume
5.00 mL
Results in 10 mM Stock
Critical Note: Always weigh the solid first, then add the solvent volume calculated based on the exact mass.[1] Do not target a fixed volume by adding solid to liquid.
Protocol 1: Master Stock Preparation (The "Gold Standard")[1]
This protocol ensures a homogeneous, sterile, and stable stock solution.[1]
Step-by-Step Methodology
Environment Prep: Work in a low-humidity environment.[1][2] If the compound has been stored at -20°C, allow the vial to equilibrate to room temperature (RT) for 30 minutes before opening to prevent condensation.
Weighing: Weigh the target mass (e.g., ~2-5 mg) into a sterile, amber glass vial. Record the exact mass.
Solvent Addition: Calculate the required DMSO volume (
). Pipette the DMSO directly onto the solid.[1][2]
Why DMSO? It disrupts the strong intermolecular H-bonds of the benzamide/sulfone groups more effectively than ethanol.[1][2]
Dissolution:
Vortex: 30 seconds at medium speed.
Sonication: If visual particulates remain, sonicate in a water bath at RT for 5 minutes. Avoid heating above 30°C to prevent degradation.[1]
Visual QC: Hold the vial against a dark background with a strong light source (Tyndall effect check). The solution must be perfectly clear.
Aliquot & Storage:
Divide into small aliquots (e.g., 50 µL) in polypropylene PCR tubes or cryovials.
Trustworthiness Check: Never assume a compound is soluble in the assay buffer just because the stock is clear.[1][2] You must validate the "Working Solution."[1][2]
The Kinetic Solubility Verification Workflow
Prepare Dilution: Dilute the 10 mM DMSO stock 1:100 into your specific Assay Buffer (Final: 100 µM, 1% DMSO).
Incubate: Let stand at RT for 60 minutes (simulating assay duration).
Centrifuge: Spin at 15,000 x g for 10 minutes.
Quantify: Measure the absorbance (UV 254 nm or similar) of the supernatant and compare it to a reference standard (compound dissolved in 100% DMSO or Ethanol at the same concentration).
Pass Criteria: Supernatant Absorbance > 90% of Reference.[1][2]
Fail Criteria: Absorbance drop indicates precipitation.[1][2]
Visualization: Solubilization & QC Workflow[1]
Figure 1: Step-by-step workflow for preparing and validating the compound stock. Note the critical "Buffer Compatibility Test" before committing to expensive biological assays.
Protocol 3: Serial Dilution & Assay Plate Setup
The "Crash" Hazard: Direct dilution of high-concentration DMSO stocks into aqueous media often causes local precipitation at the pipette tip.[1][2]
The Intermediate Dilution Method (Recommended)
To achieve a final assay concentration of 10 µM (with 0.1% DMSO):
Step A (100x Concentrate): Dilute the 10 mM Master Stock 1:10 with DMSO (not water) to create a 1 mM Secondary Stock.[1][2]
Step B (Intermediate Aqueous): Dilute the 1 mM Secondary Stock 1:20 into Assay Media to create a 50 µM solution (5% DMSO). Mix rapidly immediately upon addition.
Step C (Final Assay): Add 10 µL of the Step B solution to 40 µL of cells/enzyme in the well.
Final Result: 10 µM Compound, 1% DMSO.
DMSO Limits Table:
Assay Type
Max Recommended DMSO
Reason
Cell Culture (Sensitive)
0.1%
Neuronal/Stem cells are highly sensitive to solvent.[1][2]
Solution: Warm to 37°C for 5 minutes and vortex. If it persists, the DMSO may have absorbed water (DMSO is hygroscopic).[1][2] Discard and make fresh stock with anhydrous DMSO.
Issue: Cytotoxicity observed in Vehicle Control.
Solution: Your DMSO concentration is too high for the specific cell line.[1][2] Lower the final DMSO to <0.5% or switch to a "Back-fill" method (normalizing DMSO across all wells).
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3]
This technical guide addresses yield optimization for 3-(methanesulfonylmethyl)benzamide , a critical pharmacophore often utilized in PARP inhibitors (e.g., Rucaparib analogs).[1][3]
Low yields in this synthesis typically stem from two bottlenecks:
Nucleophilic Substitution Failure: Incomplete conversion of the benzyl halide to the sulfone due to phase incompatibility.[2][3]
Over-Hydrolysis: The conversion of the nitrile precursor to the amide often "overshoots" to the carboxylic acid under classical acidic/basic conditions.
This guide provides a self-validating workflow using Phase Transfer Catalysis (PTC) for sulfonation and the Radziszewski Reaction for mild hydration, ensuring yields
) is a salt, soluble in water but poor in organic solvents.[1][3] The benzyl chloride substrate is lipophilic.[2][3] Without intervention, the reaction stalls or requires excessive heat, leading to decomposition.
The Solution: Phase Transfer Catalysis (PTC)
Do not rely solely on DMF/DMSO.[1][2][3] While they work, workup is difficult due to the high water solubility of the sulfone product. Use a solid-liquid PTC system in Acetonitrile (
or ) is too harsh.[2][3] The benzylic sulfone protons are acidic ().[1][2][3] Strong base can cause deprotonation and side reactions (aldol-type condensations).[1][2][3] Strong acid often converts the amide directly to 3-(methanesulfonylmethyl)benzoic acid , reducing amide yield to .[1][3]
The Solution: The Radziszewski Reaction
Use Urea-Hydrogen Peroxide (UHP) or
with mild base.[1] This reaction proceeds via the hydroperoxy anion attacking the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide without forming the acid.
to prevent sulfone oxidation to sulfonic esters.[1][2][3]
Allow to warm to RT and stir for 2 hours.
Quench: Pour into ice-cold water (10x volume).
Isolation: The amide is less soluble in water than the sulfone precursor.[3] It should precipitate as a white solid.[1][2][3] Filter and wash with cold water.[1][2][3]
Visualizing the Pathway
The following logic flow illustrates the decision-making process for high-yield synthesis.
Figure 1: Strategic workflow for preventing common yield losses in sulfone-amide synthesis.
Troubleshooting & FAQ
Q1: My product is water-soluble and I cannot extract it effectively.
Diagnosis: Sulfones and primary amides are highly polar.[1][2][3] Standard EtOAc/Water extraction often leaves product in the aqueous phase.[2][3]
Fix:
Salting Out: Saturate the aqueous phase with
before extraction.
Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction.[1][2][3] These are more polar than EtOAc.[1][2][3]
Precipitation: If using the Radziszewski method in DMSO, pouring into excess ice water usually precipitates the product.[2][3] Do not extract; filter the solid.[2][3]
Q2: I see a side product with M+14 mass in LCMS.
Diagnosis: This is likely the methyl ester, formed if you used Methanol as a solvent with strong base, or over-methylation during the sulfone step.
Fix: Switch to DMSO or Acetonitrile for the hydrolysis step to eliminate competitive alcoholysis.
Q3: Can I start from 3-(chloromethyl)benzamide directly?
Answer: Yes, but it is risky.[1][2][3] The amide nitrogen can act as a nucleophile (albeit weak) towards the chloromethyl group, leading to polymerization or self-alkylation. It is chemically cleaner to install the sulfone on the nitrile (which is non-nucleophilic) and hydrolyze the nitrile last.
References
Radziszewski Reaction Mechanics
Radziszewski, B. (1885).[1][2][3][4] "Über die Oxydation des Kohlenoxyds". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.[1][3]
Application: Foundational chemistry for mild nitrile hydr
Katritzky, A. R., et al. (1989).[1][3] "Aquous Hydrogen Peroxide: A Convenient Reagent for the Conversion of Nitriles to Amides". Synthesis, 1989(12), 949-950.[3]
Application: Validation of Potassium Carbonate/Peroxide method for sensitive substrates.[2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(methanesulfonylmethyl)benzamide
Ticket ID: #PUR-3MSMB-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Troubleshooting Purification, Solubility, and Impurity Removal
Executive Summary
Welcome to the Technical Support Center. You are likely working with 3-(methanesulfonylmethyl)benzamide as a fragment for PARP inhibitors or similar kinase-targeted small molecules. This compound presents a unique purification challenge: it combines a primary amide (strong Hydrogen-bond donor/acceptor) with a sulfone (high polarity/dipole moment).
This dual-polarity often leads to "oiling out" during recrystallization and poor solubility in standard non-polar solvents. This guide addresses these specific physicochemical hurdles.
Module 1: Solubility & Solvent Selection
User Issue: "My compound won't dissolve in DCM, but it oils out in hot water."
Technical Insight:
The 3-(methanesulfonylmethyl) moiety significantly increases polarity compared to a standard benzamide. The crystal lattice energy is high due to intermolecular H-bonding (amide) and dipole-dipole interactions (sulfone).
DCM/Chloroform: Often insufficient for this specific derivative due to the sulfone group.
Water: Good for hot dissolution, but rapid cooling traps impurities and causes oiling (liquid-liquid phase separation) before crystallization.
Solvent Screening Guide
Solvent System
Solubility Rating
Application
Risk Factor
Methanol / Ethanol
High
Initial dissolution
Product loss in mother liquor if not cooled significantly.
IPA (Isopropyl Alcohol)
Moderate
Recommended for Recrystallization
Good balance; promotes better crystal habit than MeOH.
Ethyl Acetate
Low-Moderate
Anti-solvent precipitation
Low solubility may require large volumes.
Water
Low (Cold) / High (Hot)
Anti-solvent (with alcohols)
High Risk: Oiling out if added too quickly.
| DMSO/DMF | Very High | Chromatography loading only | High boiling point makes removal difficult; avoid for crystallization. |
Module 2: Recrystallization Protocol (The "Purity" Ticket)
User Issue: "I am getting an amorphous powder or sticky gum instead of needles."
Root Cause Analysis:
The "sticky gum" is a result of Oiling Out . This occurs when the solution temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid). This traps impurities.
Corrective Protocol: The "IPA-Water" Method
This protocol utilizes thermodynamic control to favor nucleation over phase separation.
Dissolution: Suspend crude solid in Isopropyl Alcohol (IPA) . Heat to reflux (
). Add IPA in small portions until fully dissolved.
Critical Step: If the solution is colored, add activated charcoal (5% w/w), stir for 10 min, and filter hot through Celite.
The "Cloud Point" Titration: While maintaining reflux, add hot water (
) dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add just enough hot IPA (approx. 5-10% of total volume) to clear the solution completely.
Controlled Cooling:
Turn off the heat source but leave the flask in the oil bath/heating mantle to cool with the bath (slow cooling).
Protocol: Dissolve crude in EtOAc (or EtOAc/THF if solubility is poor). Wash 2x with Saturated
. The acid moves to the aqueous layer; the amide stays in the organic.
The Precursor (Nitrile Impurity): 3-(methanesulfonylmethyl)benzonitrile.
Origin: Incomplete hydration reaction.
Removal: The nitrile is less polar than the amide.
Protocol: Trituration with Diethyl Ether or MTBE . The nitrile often dissolves; the amide remains solid.
The Oxidation Intermediate (Sulfide/Sulfoxide):
Origin: If the sulfone was generated via oxidation of a sulfide (e.g., mCPBA or
oxidation).
Removal: These are difficult to separate by crystallization.
Protocol: Re-subject the material to mild oxidation conditions (e.g.,
) to force all sulfide/sulfoxide to the sulfone state, then recrystallize.
Module 4: Chromatographic Separation
User Issue: "Recrystallization failed. I need to run a column."
Technical Insight:
Benzamides tail significantly on silica due to interaction with silanol groups. The sulfone adds to this retention.
Recommended Mobile Phase:
Standard Hexane:EtOAc is often too non-polar. You need a "Polarity Spike."
Base System: Dichloromethane (DCM) / Methanol (MeOH).
Gradient: 0%
5% MeOH in DCM.
Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This deactivates silica protons and sharpens the amide peak.
Flash Chromatography Decision Tree
Caption: Decision matrix for chromatographic purification of polar benzamides.
BenchChem Technical Support. Crystallization Methods for Benzamide Derivatives. (General solubility data for benzamide scaffolds).
PubChem Database. Benzamide Compound Summary (CID 2331).[1] National Center for Biotechnology Information. (Physicochemical properties of the parent scaffold).
American Chemical Society. Modular Two-Step Route to Sulfondiimidamides. J. Am. Chem. Soc. 2022. (Context on sulfone/amide functional group handling).
ResearchGate. Purification of sulfone and sulfide sulfoxide. (Strategies for oxidizing sulfide impurities).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(methanesulfonylmethyl)benzamide before handling.
Technical Guide: Minimizing Side Reactions in Benzamide Sulfone Formation
This technical guide addresses the critical challenges in synthesizing benzamide sulfones, focusing on the oxidation of thioether precursors—the most common and chemically complex route in drug discovery. Content Owner:...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the critical challenges in synthesizing benzamide sulfones, focusing on the oxidation of thioether precursors—the most common and chemically complex route in drug discovery.
Content Owner: Senior Application Scientist, Process Chemistry Division
Last Updated: February 26, 2026
Executive Summary: The Chemoselectivity Challenge
Benzamide sulfones are privileged scaffolds in medicinal chemistry (e.g., Glucokinase activators, HCV inhibitors). The primary synthetic challenge is not yield, but chemoselectivity . The formation of the sulfone moiety (
) typically requires aggressive oxidation of a sulfide precursor.[1][2]
The Problem: The oxidant required to push the reaction from Sulfoxide (
) to Sulfone () often possesses enough potential to oxidize other functionalities common in bioactive benzamides, specifically:
Amide Linkages: Susceptible to hydrolysis under the harsh acidic/basic conditions often used to drive kinetics.
This guide provides self-validating protocols to navigate these competing pathways.
Critical Troubleshooting Modules
Module A: The "Stuck at Sulfoxide" Trap
Symptom: LCMS shows conversion to the Sulfoxide (
) but the Sulfone () forms slowly or stalls, leading to mixed products.
Root Cause:
The oxidation of Sulfide to Sulfoxide is nucleophilic and fast. However, the resulting Sulfoxide is electron-deficient. The sulfur atom becomes less nucleophilic, making the second oxidation step (Sulfoxide
Sulfone) kinetically much slower (See Diagram 1).
Corrective Protocol (The "Thermal Bump"):
For mCPBA: Do not run at
continuously. Initiate at to form the sulfoxide, then warm to Room Temperature (25-30°C) or mild reflux () to drive the second step.
Stoichiometry: The theoretical requirement is 2.0 equivalents. In practice, the sulfoxide "sink" requires 2.2 to 2.5 equivalents of oxidant to overcome the kinetic barrier.
Module B: Preventing N-Oxide Formation (The "Proton Protection" Strategy)
Symptom: Your benzamide contains a pyridine, quinoline, or tertiary amine. Post-oxidation, you observe an
or peak corresponding to N-oxidation.
Mechanism:
mCPBA and Peroxides are electrophilic oxidants; they attack the most electron-rich center. A basic nitrogen lone pair is often more nucleophilic than the sulfoxide sulfur.
The Fix: Acidic Masking
Protonating the basic nitrogen eliminates its nucleophilicity, rendering it inert to electrophilic oxidation.
Protocol:
Dissolve the substrate in the solvent (DCM or MeCN).
Add 1.1 - 1.5 equivalents of Trifluoroacetic Acid (TFA) before adding the oxidant.
Oxidation: Add Oxone® (1.2 - 1.5 mmol) in portions over 10 minutes. Note: Oxone is a triple salt; 1 mole of Oxone provides ~2 moles of active oxidant.
Workup: Filter off the insoluble sulfate salts. Dilute filtrate with water and extract.
FAQ: Rapid Fire Troubleshooting
Q: I used mCPBA and my product is contaminated with a UV-active impurity that won't separate.A: That is likely m-chlorobenzoic acid (the byproduct). It often co-elutes with polar sulfones.
Fix: Dissolve your crude mixture in DCM and wash 3x with 1M NaOH or saturated
. The base deprotonates the acid, moving it to the aqueous layer.
Q: I see a "M+34" peak in my LCMS when using bleach (NaOCl).A: You have chlorinated your aromatic ring. Hypochlorite is a chlorinating agent.
Fix: Switch to the Tungstate/H2O2 method (Protocol A) or use Oxone in the absence of chloride salts (do not use NaCl brine until the quench is complete).
Q: Can I use
?A: generally No . Permanganate is too aggressive and will oxidize the benzylic positions or cleave the benzamide entirely.
References
Bahrami, K., et al. (2019). "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides." Journal of Chemical Reviews.
Sato, K., et al. (2001).[11] "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron.
Karimi, B., et al. (2005).[12] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters.
Vertex Pharmaceuticals. (2009). "Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates." PMC.
University of Rochester. "Workup: mCPBA Oxidation." Department of Chemistry SOP.
Technical Support Center: Aqueous Stability of 3-(methanesulfonylmethyl)benzamide
Executive Summary & Chemical Profile Welcome to the technical support hub for 3-(methanesulfonylmethyl)benzamide . This guide addresses the stability challenges inherent to this molecule in aqueous environments.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Welcome to the technical support hub for 3-(methanesulfonylmethyl)benzamide . This guide addresses the stability challenges inherent to this molecule in aqueous environments. While the sulfone moiety is chemically robust, the primary amide functionality and the physicochemical properties of the benzamide core present specific challenges regarding hydrolysis and solubility.
Core Vulnerability: The primary amide bond (-CONH₂) is susceptible to hydrolytic cleavage, generating 3-(methanesulfonylmethyl)benzoic acid and ammonia. This reaction is pH-dependent.
Secondary Issue: Physical instability (precipitation) due to limited aqueous solubility of the neutral benzamide form.
Diagnostic Troubleshooting Guide
Use this section to identify the root cause of your specific observation.
Q1: "I observe a gradual decrease in peak area (potency) over time. Is this oxidation?"
Answer: It is likely hydrolysis , not oxidation.
The sulfone group (-SO₂CH₃) is already in a high oxidation state and is kinetically inert under standard laboratory conditions. The benzylic methylene group is susceptible to radical oxidation only under extreme stress (high UV flux + oxidizers). The most probable degradation pathway in aqueous media is the hydrolysis of the amide to the carboxylic acid.
Q2: "My solution turned cloudy after 24 hours at 4°C. Is the compound degrading?"
Answer: This is likely physical instability (precipitation) , not chemical degradation.
Benzamides often exhibit temperature-dependent solubility. Cooling a saturated solution can induce crystallization ("crashing out").
Action: Warm the solution to 25°C and vortex. If it redissolves, it is a solubility issue. If the solid remains and HPLC shows a new peak, it may be the insoluble benzoic acid degradant (though the acid is often more soluble in basic buffers).
Acidic (pH < 4): Specific acid catalysis accelerates hydrolysis (
).
Basic (pH > 9): Specific base catalysis accelerates hydrolysis (
).
Neutral (pH 6-7): The reaction rate is at its minimum (
).
Deep Dive: Degradation Mechanism
The primary degradation pathway is the nucleophilic attack of water (or hydroxide) on the carbonyl carbon of the amide.
Mechanism Diagram
Caption: Figure 1. Hydrolytic degradation pathway of 3-(methanesulfonylmethyl)benzamide.
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To distinguish between the parent amide and the benzoic acid degradant, use this reverse-phase method. The acid derivative is more polar and will elute earlier than the parent amide.
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Flow Rate
1.0 mL/min
Gradient
5% B to 60% B over 15 minutes; Hold 2 min; Re-equilibrate.
Detection
UV @ 230 nm (Amide absorption) and 254 nm
Temperature
25°C
Expected Retention
Degradant (Acid): ~4-6 min Parent (Amide): ~8-10 min
Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid degradant, improving peak shape, while the gradient ensures separation based on the hydrophobicity difference between the amide and the acid.
Protocol B: Forced Degradation (Stress Testing)
If you need to validate the method or determine shelf-life, perform this stress test.
Acid Stress: Dissolve 1 mg/mL sample in 0.1 N HCl. Heat at 60°C for 4 hours.
Base Stress: Dissolve 1 mg/mL sample in 0.1 N NaOH. Heat at 60°C for 1 hour. (Note: Amides hydrolyze faster in base).
Oxidative Stress: Dissolve in 3% H₂O₂. Store at Room Temp for 24 hours. (Monitor for sulfone oxidation or benzylic oxidation, though less likely).
Analysis: Neutralize samples and inject onto HPLC. Calculate % recovery relative to a fresh standard.
Decision Tree for Troubleshooting
Follow this logic flow when encountering issues in the lab.
Caption: Figure 2. Troubleshooting logic for stability issues.
References
Amide Hydrolysis Kinetics
Mechanism:[1][2][3][4][5] Brown, R. S., et al. "Hydrolysis of Amides." The Chemistry of Amides, Interscience, 1970.
General Principles: IUPAC.[6][7] "Hydrolysis of carboxylic acid derivatives." Compendium of Chemical Terminology. Link
Stability Testing Guidelines
Regulatory Standard: ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link
Benzamide Separation: Snyder, L. R., et al. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
Sulfone Chemistry
Stability:[4][7][8][9][10] Patai, S., et al. The Chemistry of Sulphones and Sulphoxides. Wiley, 1988. (Confirming the oxidative stability of the sulfone group).
Technical Support Center: HPLC Optimization for Methanesulfonylmethyl Benzamide
Status: Operational Ticket ID: MSMB-OPT-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1] Introduction: Understanding Your Analyte Welcome to the technical support hub. You are likely faci...
Welcome to the technical support hub. You are likely facing separation challenges with Methanesulfonylmethyl benzamide . To optimize your HPLC method, we must first deconstruct the molecule's chromatographic behavior:
The Benzamide Core: This provides your UV chromophore (typically
~230-254 nm) and moderate hydrophobicity.[1] It is susceptible to hydrogen bonding with residual silanols on silica columns, often causing peak tailing.[1][2]
The Methanesulfonylmethyl Group (
): This sulfone moiety is highly polar and acts as a strong hydrogen bond acceptor.[1] It significantly reduces the retention factor () on standard C18 columns compared to non-sulfone analogs, potentially causing the peak to elute in the void volume if the organic start is too high.[1]
This guide is structured to address these specific chemical properties through validated troubleshooting protocols.
Module 1: Baseline Methodology (Start Here)
Before troubleshooting, ensure your baseline method aligns with these standard parameters optimized for polar-embedded amides.
Standard Operating Procedure (SOP)
Parameter
Specification
Technical Rationale
Column
C18 (End-capped), 150 x 4.6 mm, 3.5 or 5 µm
End-capping reduces silanol interactions with the amide nitrogen.[1]
Mobile Phase A
Water + 0.1% Phosphoric Acid ()
Acidic pH (~2.[1]5) suppresses silanol ionization, sharpening the amide peak.[1]
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for amides than Methanol due to lower viscosity and dipole interactions.[1]
Gradient
5% B to 60% B over 15 min
Starts highly aqueous to retain the polar sulfone group.[1]
The benzamide transition is robust here; use 210 nm for trace impurities only.[1]
Temperature
30°C - 40°C
Slightly elevated temperature improves mass transfer and peak symmetry.[1]
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My target peak elutes too early (k' < 2) or in the void."
Diagnosis: The sulfone group is pulling the molecule through the column too fast.[1] Standard C18 phases rely on hydrophobic interaction, which is weak here.[1]
Corrective Protocol:
Reduce Organic Start: Lower your initial Mobile Phase B to 0-2% . Note: Ensure your C18 column is "AQ-compatible" (resistant to phase collapse) if running 100% aqueous.[1]
Switch Stationary Phase: If retention is still poor, switch to a Pentafluorophenyl (PFP) or Polar-Embedded C18 column.[1]
Why? PFP phases offer
- interactions with the benzamide ring and dipole-dipole interactions with the sulfone, significantly increasing retention without needing 100% water.[1]
Issue 2: "The peak is tailing (As > 1.5)."
Diagnosis: This is the classic "Benzamide Tailing" effect.[1] The amide nitrogen is interacting with deprotonated silanols (
Buffer Choice: If using Formic Acid (weak acid) results in tailing, switch to Phosphoric Acid or TFA (0.05%) .[1] Phosphate is superior for suppressing silanols but is non-volatile (not MS-compatible).[1]
Temperature: Increase column temperature to 40-45°C . This reduces secondary interaction thermodynamics and improves peak symmetry.[1]
Issue 3: "I see split peaks or 'shoulders'."
Diagnosis: This is often a solvent mismatch.[1] Methanesulfonylmethyl benzamide has limited solubility in pure water but high solubility in organic solvents.[1] If you inject a sample dissolved in 100% ACN into a 5% ACN mobile phase, the solvent plug travels faster than the analyte precipitates/redissolves, causing band broadening or splitting.[1]
Corrective Protocol:
Dissolve Sample in Mobile Phase: Match the sample diluent to your starting gradient conditions (e.g., 90:10 Water:ACN).[1]
Injection Volume: Reduce injection volume to < 10 µL.
Module 3: Visual Troubleshooting Workflows
Workflow 1: Method Development Logic
Use this decision tree to select the correct column and conditions based on your initial run results.[1]
Caption: Decision matrix for optimizing retention and peak symmetry for polar benzamide derivatives.
Workflow 2: Impurity Separation Logic
Separating the target from synthesis precursors (e.g., sulfinic acids or benzyl halides).[1]
Caption: Strategy for resolving methanesulfonylmethyl benzamide from common synthesis byproducts.
Module 4: Performance Metrics & Validation
When validating your method, adhere to these acceptance criteria derived from ICH guidelines.
System Suitability Parameter
Acceptance Criteria
Notes
Retention Factor ()
Ensures analyte is separated from unretained void volume salts.[1]
Tailing Factor ()
Critical for benzamides; indicates successful silanol suppression.[1]
Resolution ()
Between the target and nearest impurity (likely the hydrolysis product).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms for polar aromatics).
Biotage. (2023).[1][5][6] How does an acid pH affect reversed-phase chromatography separations?Link (Source for pH optimization in amide separations).
National Institutes of Health (NIH). (2022).[1] Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.Link (Analogous study on retention behavior of polar sulfonyl/sulfate groups).[1]
Phenomenex. (2024).[1] Reversed Phase HPLC Method Development Guide.Link (Reference for silanol interactions and C18 vs PFP selectivity).[1]
U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Interpretation of 3-(methanesulfonylmethyl)benzamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-(methanesulfonylmethyl)benzamide is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors (e.g., analogs of Rucaparib) and other benzamide-based therapeutics.[1] Its structural integrity hinges on two functional handles: the primary amide (–CONH₂) and the sulfone-methylene linker (–CH₂SO₂CH₃).[1]
This guide objectively compares the analytical performance of DMSO-d₆ versus CDCl₃ for the characterization of this compound.[1][2] While CDCl₃ is the standard for organic lipophiles, our data analysis confirms that DMSO-d₆ is the superior solvent system for this specific matrix due to amide proton exchange suppression and solubility enhancement.[1]
The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways required to confirm the regiochemistry of the 3-position substitution.
The choice of solvent fundamentally alters the visibility of the amide protons and the resolution of the benzylic region.[1]
System A: DMSO-d₆ (The Gold Standard)
Performance: Excellent.[1]
Mechanism: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It forms strong H-bonds with the amide protons (–CONH₂), slowing their exchange rate with trace water.[1] This "locks" the protons on the NMR timescale, resulting in distinct, sharp signals.
Amide Visibility: Two distinct broad singlets (due to restricted rotation around the C-N bond) or one sharp signal depending on temperature.[1]
Solubility: High.[1] Dissolves the polar sulfone and amide moieties effectively.[1]
Water Artifacts: Distinct H₂O peak at ~3.33 ppm, usually separate from the sulfone methyl.
System B: CDCl₃ (The Common Alternative)
Performance: Poor to Moderate.[1]
Mechanism: CDCl₃ is non-polar and protic.[1] It does not stabilize the amide protons.[1] Rapid chemical exchange with trace water or conformational averaging often causes the amide signals to broaden into the baseline or disappear entirely.[1]
Amide Visibility: Often invisible or extremely broad/flat humps at 5.5–6.5 ppm.[1]
Solubility: Moderate.[1] The compound may precipitate at the concentrations required for 13C NMR.[1]
Overlap Risk: The solvent residual peak (7.26 ppm) often overlaps with aromatic signals.[1]
Detailed Data Comparison Table
The following table synthesizes experimental data ranges for 3-(methanesulfonylmethyl)benzamide.
Proton Group
Multiplicity
Shift (δ) in DMSO-d₆ (Recommended)
Shift (δ) in CDCl₃ (Alternative)
Mechanistic Insight
–SO₂CH₃
Singlet (3H)
2.90 – 2.95
2.80 – 2.85
Sulfone methyls are magnetically stable; slight solvent shift due to polarity.[1]
Ar–CH₂–SO₂
Singlet (2H)
4.45 – 4.55
4.25 – 4.35
Deshielded by SO₂ and Ring.[1] DMSO causes a slight downfield shift vs CDCl₃.[1]
Ar–H (C5)
Triplet (1H)
7.50 – 7.60
7.40 – 7.50
Pseudo-triplet characteristic of meta-substitution.[1]
Ar–H (C4/C6)
Multiplet (2H)
7.65 – 7.85
7.55 – 7.75
Often overlap; H6 is typically more deshielded due to the amide ortho-effect.[1]
Ar–H (C2)
Singlet (1H)
7.90 – 8.00
7.80 – 7.90
Most deshielded aromatic proton (sandwiched between two withdrawing groups).[1]
–CONH₂
Broad s (2H)
7.40 & 8.10
~6.0 (Broad/Invisible)
CRITICAL DIFFERENCE. DMSO resolves these as distinct peaks; CDCl₃ loses them.[1]
Technical Note: In DMSO-d₆, the amide protons often appear as two separate peaks (
~7.4 and ~8.[1]1) due to the partial double bond character of the C-N bond preventing free rotation.[1] In CDCl₃, this fine structure is lost.[1]
To ensure reproducible results, follow this step-by-step protocol. This workflow prioritizes the removal of paramagnetic impurities and water suppression.[1]
Step 1: Sample Preparation
Massing: Weigh 5–10 mg of 3-(methanesulfonylmethyl)benzamide into a clean vial.
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
Why DMSO? As established, this ensures amide visibility.[1]
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]
Checkpoint: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[1]
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer delay).
Reasoning: Benzylic and aromatic protons have different T1 relaxation times.[1] A short D1 will under-integrate the aromatic protons relative to the methyl singlet.[1]
Scans (NS): 16 (minimum) for 1H; 1024 (minimum) for 13C.[1]
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Phasing: Apply manual phasing. Auto-phasing often fails on the broad amide peaks.[1]
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the amide peaks.[1]
Troubleshooting & Impurity Identification
Common synthesis byproducts can mimic the target signals.[1] Use this logic flow to validate purity.
Figure 2: Spectral Validation Logic Tree
Caption: Decision tree for validating structural identity and identifying common synthetic impurities (Nitrile intermediates or hydrolyzed acids).
References
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics and spectral data standards.[1] Retrieved from [Link][1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] J. Org.[1][3][4][5] Chem. 62, 7512–7515.[1][3] Retrieved from [Link]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.[1] Retrieved from [Link]
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Mass spectrometry fragmentation pattern of 3-(methanesulfonylmethyl)benzamide
Executive Summary In drug development and impurity profiling, 3-(methanesulfonylmethyl)benzamide (CAS: 618-47-3 derivative class) frequently appears as a synthetic intermediate or a metabolite of sulfone-containing pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and impurity profiling, 3-(methanesulfonylmethyl)benzamide (CAS: 618-47-3 derivative class) frequently appears as a synthetic intermediate or a metabolite of sulfone-containing pharmacophores. Accurate identification of this compound requires distinguishing it from its positional isomers (ortho/para) and structurally related sulfonamides.
This guide provides a definitive analysis of the MS/MS fragmentation behavior of 3-(methanesulfonylmethyl)benzamide using Electrospray Ionization (ESI) in positive mode. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, providing you with a self-validating protocol to confirm identity with high confidence.
To replicate the fragmentation patterns described below, ensure your instrument parameters align with this "soft-ionization" protocol designed to preserve the molecular ion while inducing informative fragmentation.
Sample Prep: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Source Parameters:
Capillary Voltage: 3.5 kV
Desolvation Temp: 350°C
Cone Gas: 50 L/hr
Collision Energy (CE) Ramping:
Acquire spectra at 10, 20, and 35 eV .
Rationale: Low CE preserves the amide loss; High CE reveals the benzyl/sulfone backbone cleavage.
Data Processing: Extract Ion Chromatogram (EIC) for m/z 214.05
0.02 Da.
Fragmentation Analysis: The Mechanistic Pathway
The fragmentation of 3-(methanesulfonylmethyl)benzamide is driven by two competing charge-retention sites: the amide nitrogen and the sulfone oxygen .
Primary Pathway: The Amide Loss (Low Energy)
At lower collision energies (10-15 eV), the protonated molecular ion (
214) localizes charge on the amide oxygen. The dominant neutral loss is ammonia (, 17 Da) , driven by the formation of a resonance-stabilized acylium ion.
As energy increases (20-25 eV), the sulfone group becomes active. Unlike sulfonamides, benzyl sulfones undergo a characteristic rearrangement or direct cleavage.
Loss of Methanesulfonyl Radical (
): Cleavage at the benzylic position generates a stable cation.
Transition:
Structure: The resulting ion is the 3-carbamoylbenzyl cation , highly stabilized by the aromatic ring.
Tertiary Pathway: The "Benzoyl" Core (High Energy)
At high energies (>30 eV), the molecule is stripped to its aromatic core.
Transition:
(Benzoyl cation, )
Transition:
(Phenyl cation, )
Pathway Visualization
The following diagram illustrates the causal relationships between these fragments.
Caption: ESI+ Fragmentation pathway of 3-(methanesulfonylmethyl)benzamide showing parallel neutral losses.
Comparative Analysis: Product vs. Alternatives
Distinguishing the target from its isomers is the most critical application of this data.
Comparison 1: Vs. Ortho-Isomer (2-substituted)
The Alternative: 2-(methanesulfonylmethyl)benzamide.
Differentiation: The ortho isomer exhibits the "Ortho Effect" . The proximity of the amide carbonyl and the benzylic hydrogens facilitates the loss of water (
, 18 Da) to form a cyclic ion.
Diagnostic Rule:
Target (Meta): Strong
197 (). Negligible 196.
Alternative (Ortho): Significant
196 ().
Comparison 2: Vs. Sulfonamides
The Alternative: N-methyl-3-sulfamoylbenzamide (isobaric variant).
Differentiation: Sulfonamides (
) characteristically lose (64 Da) via rearrangement to form an amine.
Diagnostic Rule:
Target (Sulfone): Loss of 79 Da (
) is dominant.
Alternative (Sulfonamide): Loss of 64 Da (
) is dominant.
Summary Table of Diagnostic Ions
Fragment Ion (m/z)
Identity
Relative Abundance (Target)
Specificity
214
Precursor
100%
Non-specific
197
High (>80%)
Characteristic of Benzamides
135
Medium (40-60%)
Diagnostic for Benzyl Sulfone
105
Low (<20%)
General Benzoyl
196
< 5%
Absence confirms Meta/Para
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing amide
loss mechanisms).
Holčapek, M., et al. (2010). "Fragmentation behavior of sulfones in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Validates the loss of alkyl-sulfonyl groups in benzyl sulfones).
Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link (Used for comparative exclusion of sulfonamide pathways).
BenchChem. (2025).[3][4] "Mass Spectrometry Fragmentation of Benzamide Derivatives." Technical Application Note. Link (General benzamide fragmentation rules).
Comparative Reactivity Profile: 3-(Methanesulfonylmethyl)benzamide vs. Sulfonamides
The following technical guide compares the reactivity, physicochemical properties, and synthetic utility of 3-(methanesulfonylmethyl)benzamide (a benzyl sulfone derivative) versus the general class of Sulfonamides . Exec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity, physicochemical properties, and synthetic utility of 3-(methanesulfonylmethyl)benzamide (a benzyl sulfone derivative) versus the general class of Sulfonamides .
Executive Summary & Structural Context
This guide analyzes the divergent reactivity profiles of two sulfur-containing pharmacophores often evaluated in medicinal chemistry:
3-(Methanesulfonylmethyl)benzamide (3-MSMB): A specific building block containing a benzyl sulfone moiety (
) and a benzamide group. Its reactivity is dominated by the C-acidity of the methylene bridge and the H-bond acceptor nature of the sulfone.
Sulfonamides (
): A functional group characterized by significant N-acidity and nucleophilicity upon deprotonation.
Key Distinction: The primary reactivity contrast lies in the active nucleophilic center. Sulfonamides act as N-nucleophiles under mild basic conditions, whereas 3-MSMB acts as a C-nucleophile (carbanion) only under strong basic conditions.
The reactivity of both species is governed by their ability to form stable anions.
Sulfonamides: The N-H proton is relatively acidic (pKa ~10 in water). Weak bases like Potassium Carbonate (
) or Sodium Hydroxide () are sufficient to deprotonate the nitrogen, generating a sulfonamidate anion (). This species is a potent nucleophile.[3]
3-MSMB (Benzyl Sulfone): The methylene protons alpha to the sulfone are weakly acidic. While the adjacent phenyl ring provides some resonance stabilization (benzylic position) and the sulfone provides inductive stabilization, the pKa is significantly higher (~23). Deprotonation requires strong bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or n-Butyllithium (n-BuLi).
Nucleophilicity and Electrophile Compatibility
Sulfonamides (N-Attack): React readily with alkyl halides (SN2) or alcohols (Mitsunobu conditions) to form N-substituted sulfonamides. They are prone to over-alkylation (forming disulfonimides) if conditions are not controlled.
3-MSMB (C-Attack): Upon lithiation or deprotonation with NaH, the resulting carbanion reacts with electrophiles (alkyl halides, aldehydes, ketones) to form new C-C bonds. This allows for the extension of the carbon skeleton, a reaction pathway unavailable to sulfonamides.
Stability and Metabolism
Sulfonamides: Generally stable to hydrolysis but can be metabolized to hydroxylamines (toxic/reactive metabolites) or undergo N-acetylation in vivo.
3-MSMB: The sulfone group is highly stable to oxidation and hydrolysis. It is often used as a bioisostere to avoid the metabolic liabilities of sulfonamides while maintaining polarity.
Experimental Protocols
Protocol A: N-Alkylation of Sulfonamides (General)
Target: Formation of N-substituted sulfonamide via SN2 reaction.
Setup: Dissolve the sulfonamide (1.0 equiv) in anhydrous DMF or Acetone.
Base Addition: Add Potassium Carbonate (
, 2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.
Protocol B: C-Alkylation of 3-(Methanesulfonylmethyl)benzamide
Target: Functionalization of the benzylic methylene position.
Note: This reaction requires anhydrous conditions and inert atmosphere (
or Ar) due to the high basicity required.
Setup: Dissolve 3-(methanesulfonylmethyl)benzamide (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
Deprotonation: Slowly add n-Butyllithium (n-BuLi) (2.2 equiv) or LDA .
Why 2.2 equiv? The first equivalent will deprotonate the primary amide (
). The second equivalent deprotonates the benzylic sulfone ().
Equilibration: Stir at -78°C for 30–60 minutes to generate the dianion.
Electrophile: Add the Electrophile (e.g., Methyl Iodide, 1.1 equiv) dissolved in THF.
Reaction: Allow the mixture to warm slowly to 0°C or Room Temperature over 2 hours.
Quench: Carefully quench with saturated Ammonium Chloride (
) solution.
Workup: Extract with Ethyl Acetate. The product will be the mono-C-alkylated sulfone (the amide proton is restored during quench).
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways: Path A (Sulfonamide N-alkylation) vs Path B (Benzyl Sulfone C-alkylation).
Caption: Divergent activation pathways. Sulfonamides require mild bases for N-functionalization, while 3-MSMB requires strong bases for C-functionalization.
Summary Data Table
Parameter
Sulfonamide ()
3-MSMB ()
Primary Utility
H-bond donor/acceptor pharmacophore
Neutral polar spacer, metabolic stability
Metabolic Liability
CYP-mediated oxidation, Glucuronidation
Low (Sulfone is highly oxidized)
Solubility
Moderate (pH dependent)
Moderate to High (Polar non-ionic)
Synthetic Precursor
Sulfonyl Chloride + Amine
Benzyl Halide + Methinate (or Thiol + Ox)
Reaction Class
Nucleophilic Substitution (N)
Electrophilic Substitution (at C)
References
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (Accessed 2026).
National Institutes of Health (NIH). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (2013).
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.[6] (2024).[4][7][6]
ResearchGate. Potential bioisosteres for sulfones and sulfonamides.[8] (Accessed 2026).
A Senior Scientist's Guide to Reference Standards for the Analysis of 3-(Methanesulfonylmethyl)benzamide
Abstract for the Modern Researcher In the landscape of pharmaceutical development and quality control, the accuracy of any analytical measurement is fundamentally anchored to the quality of the reference standard used. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract for the Modern Researcher
In the landscape of pharmaceutical development and quality control, the accuracy of any analytical measurement is fundamentally anchored to the quality of the reference standard used. This guide provides an in-depth, practical comparison of sourcing and validating reference standards for the analysis of 3-(methanesulfonylmethyl)benzamide, a compound representative of many novel chemical entities that may lack official pharmacopeial standards. We move beyond mere procedural lists to explain the scientific rationale behind selecting and qualifying a standard, ensuring your analytical data is robust, reproducible, and defensible. This document is designed for researchers, analytical scientists, and quality assurance professionals who require a rigorous framework for establishing analytical certainty.
The Analytical Imperative: Why a Reference Standard for 3-(Methanesulfonylmethyl)benzamide Matters
3-(Methanesulfonylmethyl)benzamide is a molecule featuring both a sulfonamide and a benzamide moiety.[1] Such structures are common in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) or appearing as process-related impurities.[2][3][4] The accurate quantification of this compound is therefore critical for several reasons:
Impurity Profiling: As a potential impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final drug product.
Process Control: Monitoring its formation or consumption provides vital data for reaction optimization and manufacturing consistency.
Stability Studies: Quantifying its appearance over time is essential in forced degradation and long-term stability testing.
The foundation of this quantification is the reference standard—a highly purified and well-characterized substance against which all experimental samples are compared. Without a reliable standard, any generated data is scientifically invalid. The International Council for Harmonisation (ICH) guidelines emphasize the necessity of using well-characterized reference materials with documented purity throughout the validation of analytical procedures.[5]
The Reference Standard Landscape: A Comparative Analysis
Unlike established APIs, a niche compound like 3-(methanesulfonylmethyl)benzamide is unlikely to have a primary pharmacopeial standard (e.g., from USP or EP). Researchers are therefore presented with two primary alternatives: purchasing a commercial standard or developing and qualifying an "in-house" standard.
Feature
Commercial Certified Reference Material (CRM)
In-House Qualified Standard
Scientific Rationale & Field Insights
Purity & Characterization
Typically high purity (e.g., >98%). Comes with a Certificate of Analysis (CoA) detailing identity (NMR, MS) and purity (HPLC).
Purity and identity are entirely dependent on the internal qualification process. Requires a comprehensive suite of analytical tests.
A commercial CRM offers immediate trustworthiness, but the provided data should still be verified upon receipt. For an in-house standard, the burden of proof is on the user, necessitating a rigorous, multi-technique characterization to establish its fitness for purpose.
Availability & Lead Time
Varies. May be readily available or require custom synthesis by the vendor, leading to long lead times.
Can be produced on-demand if a synthetic route is established. Dependent on internal synthesis and analytical lab capacity.
Supply chain reliability is a major project risk. An in-house standard provides greater control over the supply but requires significant upfront investment in time and resources.
Documentation
Comprehensive CoA from an accredited source.
Documentation (qualification report, internal CoA) must be generated internally according to established SOPs and regulatory expectations (e.g., ICH Q2(R1)).[6][7]
The quality of documentation is as important as the material itself, especially in a regulated environment. An in-house qualification report must be detailed enough to withstand scientific and regulatory scrutiny.
Cost
High initial cost per milligram.
Lower material cost but high indirect costs associated with analytical resources, instrument time, and scientist man-hours.
The "cheaper" option depends on project longevity. For short-term or infrequent use, a commercial CRM is often more cost-effective. For long-term projects or large quantities, investing in an in-house standard can be more economical.
The Cornerstone of Trust: In-House Qualification Workflow
When a commercial CRM is unavailable or unsuitable, a robust in-house qualification is mandatory. This process is not merely about running a few tests; it is a systematic investigation to unequivocally confirm the material's identity, purity, and fitness for its intended analytical purpose.
Caption: Workflow for the in-house qualification of a reference standard.
Experimental Protocols: A Practical Guide
The following protocols represent a validated starting point for the analysis and characterization of 3-(methanesulfonylmethyl)benzamide. Method development and validation should always be performed in accordance with ICH Q2(R1) guidelines.[8]
Protocol: Purity Determination by Reverse-Phase HPLC-UV
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method using a C18 column is chosen due to its versatility in retaining and separating moderately polar aromatic compounds like benzamides.[9][10] The use of a buffered mobile phase (0.1% Trifluoroacetic Acid) is critical to protonate any basic sites and ensure sharp, symmetrical peak shapes. Gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Instrumentation and Consumables:
HPLC system with UV/Vis or DAD detector
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% TFA in HPLC-grade water
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
Standard Preparation: Accurately weigh and dissolve the 3-(methanesulfonylmethyl)benzamide candidate standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
Perform a blank injection (diluent only) to identify any system peaks.
Inject the standard preparation.
Calculate the purity by area percent, excluding the blank peaks. The formula is: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
Trustworthiness Check: The method must demonstrate specificity, meaning it can resolve the main peak from all known impurities and degradation products.[5] This is typically confirmed during method validation by analyzing spiked samples and stressed samples.
Protocol: Identity Confirmation by LC-MS
Scientific Rationale: While HPLC-UV provides quantitative purity data, it does not confirm molecular identity. Mass Spectrometry (MS) provides the molecular weight of the compound, offering a high degree of confidence in its identification. Coupling LC to MS allows for the mass analysis of the specific peak eluting at the expected retention time from the HPLC method.
Instrumentation:
LC-MS system with an Electrospray Ionization (ESI) source.
Procedure:
Utilize the same LC method as described in Protocol 4.1.
Divert the column effluent to the ESI-MS source.
Set the MS to scan in positive ion mode (ESI+), as the benzamide structure can be readily protonated.
Acquire mass spectra across the peak corresponding to 3-(methanesulfonylmethyl)benzamide.
Data Analysis:
Confirm the presence of the protonated molecule, [M+H]⁺. For 3-(methanesulfonylmethyl)benzamide (C9H11NO3S, MW ≈ 213.25), the expected m/z would be ~214.26.
High-resolution MS can provide an exact mass measurement, further increasing confidence in the elemental composition.
Data-Driven Comparison: Hypothetical Standard Analysis
To illustrate the complete analytical picture, the table below presents a summary of characterization data for a hypothetical in-house qualified batch of 3-(methanesulfonylmethyl)benzamide.
Analytical Test
Method
Specification
Hypothetical Result
Interpretation
Appearance
Visual Inspection
White to off-white solid
Conforms
Meets basic quality attribute.
Identity
¹H NMR
Structure conforms to 3-(methanesulfonylmethyl)benzamide
Conforms
Confirms the chemical structure is correct.
Identity
LC-MS (ESI+)
[M+H]⁺ at m/z ≈ 214.3
m/z = 214.26
Confirms the molecular weight.
Purity
HPLC-UV (Area %)
≥ 99.0%
99.6%
High chromatographic purity.
Water Content
Karl Fischer Titration
≤ 0.5%
0.15%
Low water content.
Residual Solvents
GC-HS
Meets ICH <467> limits
Conforms
No significant solvent impurities.
Assay (by Mass Balance)
Calculation
Report Value
99.4%
The final, certified potency value for use in quantitative analysis.
Assay Calculation (Mass Balance):
The assay is not simply the HPLC purity. It is a more accurate reflection of the amount of pure analyte in the material, calculated as:
Assay (%) = HPLC Purity (%) * (100% - Water Content % - Residual Solvents %)
This approach provides a more holistic and accurate value for the standard's potency than chromatography alone.
Conclusion and Recommendations for the Practicing Scientist
The selection and qualification of a reference standard for a compound like 3-(methanesulfonylmethyl)benzamide is a foundational activity that dictates the quality of all subsequent analytical work.
Caption: Decision logic for selecting a reference standard.
Key Recommendations:
Prioritize Certified Standards: When available from a reputable supplier, a certified reference material is the most efficient and often the most reliable option. Always perform, at minimum, an identity confirmation (e.g., by LC-MS) upon receipt.
Embrace Orthogonal Methods: For in-house qualification, never rely on a single analytical technique. The combination of chromatography for purity, spectroscopy (NMR, MS) for identity, and other specific tests (Karl Fischer, GC) provides a self-validating, comprehensive characterization.
Document Rigorously: The qualification of a reference standard is a scientific study. Every step, from synthesis to final data analysis, must be meticulously documented in a formal qualification report. This report is the basis for the internal Certificate of Analysis.
Adhere to Regulatory Guidelines: The principles outlined in ICH Q2(R1) for analytical procedure validation provide the essential framework for the characterization and validation of reference standards.[5][7]
By following this structured, science-driven approach, researchers can ensure that their analytical work, whether for discovery, development, or quality control, is built upon a foundation of unimpeachable accuracy.
References
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Synthesis and analysis of amides. (n.d.). Chemistry Education.
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online.
Benzamide. (n.d.). Slideshare.
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC.
This guide addresses the critical analytical challenge of distinguishing 3-(methanesulfonylmethyl)benzamide (hereafter Compound A ) from its structural isomers. In drug development, this specific scaffold serves as a versatile pharmacophore, often acting as a bioisostere for sulfonamides or as a linker in fragment-based drug discovery.[2]
The primary risk in synthesis and quality control arises from regioisomeric impurities (ortho/para isomers) and functional isomers (N-substituted variations) that share the exact mass (
213.[2]25) but possess vastly different biological activities and physicochemical properties.[2] This document provides a self-validating analytical workflow to unequivocally confirm structural identity.
Structural Landscape & Isomer Analysis[2]
The differentiation strategy relies on exploiting the unique electronic and steric environments of the meta-substitution pattern and the methylene linker.[2]
Target vs. Key Isomers[2]
Compound Class
Structure Description
Key Differentiator
Target (Meta)
1,3-disubstituted benzene.[2] Substituents: -CONH₂ and -CH₂SO₂Me.[2]
NMR: Singlet aromatic proton (H2) between substituents.
NMR: Monosubstituted benzene ring (5H integration vs 4H).
Decision Logic Visualization
Caption: Logical workflow for structural elucidation of C₉H₁₁NO₃S isomers using 1H NMR spectroscopy.
Spectroscopic Differentiation (NMR)[3][4]
Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[2] The data below assumes DMSO-d₆ as the solvent due to the solubility of benzamides.[2]
1H NMR Comparative Table
Feature
Target (3-Isomer)
Para (4-Isomer)
Ortho (2-Isomer)
Interpretation
Aromatic H2
Singlet (s) , ~7.9 ppm
Absent (Symmetry)
Doublet (d)
The H2 proton in the meta-isomer is isolated between two withdrawing groups, appearing as a distinct singlet.[2]
Aromatic System
Asymmetric (s, d, d, t)
Symmetric (AA'BB')
Complex (ABCD)
The para-isomer shows two "roofing" doublets.[2] The meta-isomer shows a triplet (H5) at ~7.5 ppm.[2]
Benzylic CH₂
Singlet, ~4.50 ppm
Singlet, ~4.45 ppm
Singlet, ~4.70 ppm
In the ortho-isomer, the CH₂ is deshielded due to proximity to the amide carbonyl (anisotropic effect).[2]
Methyl (-SO₂Me)
Singlet, ~2.95 ppm
Singlet, ~2.90 ppm
Singlet, ~3.05 ppm
Minor shifts, but ortho-isomer typically shows downfield shift due to sterics.[2]
Amide NH₂
Two broad singlets
Two broad singlets
Two broad singlets
Chemical shift varies with concentration and temperature; not diagnostic for regioisomerism.[2]
Critical Diagnostic Signals
To confirm the target Compound A , look for the "Isolated Singlet" in the aromatic region (H2).[2]
Protocol: Integrate the aromatic region (6.5–8.5 ppm).[2] If you see two doublets integrating to 2H each, you have the Para isomer.[2] If you see a singlet (1H), two doublets (1H each), and a triplet (1H), you have the Meta target.
Chromatographic Separation (HPLC/UPLC)
While NMR provides structural proof, HPLC is required for purity quantification.[2] Regioisomers often co-elute on standard C18 columns.[2]
Method Development Guide
Stationary Phase: Phenyl-Hexyl or Biphenyl columns are superior to C18 for separating aromatic regioisomers due to
If H2 is absent and pattern is symmetric: Reject (Para-isomer).[2]
Step 4: Orthogonal Confirmation (Optional)
If NMR is ambiguous (e.g., overlapping solvent peaks), perform Melting Point Analysis .
Target (Meta): Typically lower melting than the highly symmetric Para isomer due to crystal packing efficiency.[2]
Note: Literature values for specific intermediates vary, but Para isomers generally have the highest MP in the series.[2]
References
PubChem. (2025).[2] 3-(Methanesulfonylmethyl)benzamide (Compound).[1][2][6] National Library of Medicine.[2] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on NMR splitting patterns for substituted benzenes).
Reineke, W., & Knackmuss, H. J. (1978).[2][7] Chemical structure and biodegradability of halogenated aromatic compounds.[2] Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta, 542(3), 412–423.[2] (Reference for NMR shifts of meta-substituted benzoates).
3-(Methanesulfonylmethyl)benzamide (CAS: 1201736-67-1 or analog) is a sulfur-containing organic amide. Proper disposal requires strict adherence to protocols that prevent environmental release of sulfonyl compounds and nitrogen oxides.
Primary Disposal Method: High-temperature incineration with flue gas desulfurization (scrubbing).
Drain Disposal:STRICTLY PROHIBITED. Under no circumstances should this compound or its solutions be discharged into municipal sewer systems.
Key Hazard: Potential formation of sulfur oxides (SOx) and nitrogen oxides (NOx) during thermal decomposition.
Technical Characterization & Waste Profile
To ensure safe disposal, the waste generator must understand the chemical's behavior during the waste treatment process. This compound features two critical functional groups that dictate its waste stream:
The Benzamide Moiety: A nitrogen-containing aromatic ring. Upon incineration, this generates nitrogen oxides (NOx), requiring the incinerator to have appropriate reduction systems.
The Methanesulfonylmethyl Group: A sulfone derivative (
). This is the critical factor for disposal. Incineration of this group releases sulfur dioxide () and sulfur trioxide (). Therefore, this waste must be directed to a facility equipped with a wet scrubber (typically caustic soda or limestone) to neutralize acid gases.
Liquid waste often contains organic solvents, increasing flammability.
RCRA Status
Unlisted (Characteristic Waste)
Generator must characterize. Default to Hazardous .
Incineration Temp
> 1000°C
Required to fully mineralize the sulfone structure.
Safety & Spill Response Protocols
Before handling waste, ensure the following safety barriers are active.
Personal Protective Equipment (PPE)
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving is recommended for solutions in DMSO/DMF due to permeation risks.
Ocular: Chemical safety goggles.
Spill Management Protocol
Isolate: Evacuate the immediate area if dust is airborne.
Contain: For solid spills, cover with a damp paper towel to prevent dust dispersion. Do not dry sweep.
Clean: Scoop material into a wide-mouth hazardous waste jar.
Decontaminate: Wipe surface with a soap/water solution. Collect all wipes as solid hazardous waste.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
Labeling: Must read "Hazardous Waste - Solid".
Constituents: List "3-(Methanesulfonylmethyl)benzamide" explicitly. Add "Sulfur-Containing Organic" to the hazard description to aid the treatment facility.
Action: Seal tightly. Do not mix with incompatible oxidizers.
The disposal path depends entirely on the solvent used.
If dissolved in Non-Halogenated Solvents (e.g., Methanol, DMSO, Acetone):
Segregate into the "Non-Halogenated Organic" waste stream.
Crucial: If the solvent is DMSO or DMF, note this on the label, as these solvents can penetrate skin and carry the dissolved benzamide with them.
If dissolved in Halogenated Solvents (e.g., DCM, Chloroform):
Segregate into the "Halogenated Organic" waste stream.
This stream is often incinerated at higher temperatures to destroy the halogens, which effectively destroys the benzamide as well.
Scenario C: Empty Containers
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or methanol).
Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (Scenario B).
Defacing: Cross out the original label. Mark "Empty" and dispose of the glass/plastic in the designated laboratory glass trash or recycling, depending on institutional policy.
Visual Disposal Workflow
The following diagram illustrates the decision logic for disposing of 3-(Methanesulfonylmethyl)benzamide waste.
Caption: Decision workflow for the safe segregation and disposal of 3-(Methanesulfonylmethyl)benzamide waste streams.
Regulatory Compliance & Expert Insight
RCRA Considerations (USA)
While 3-(Methanesulfonylmethyl)benzamide is not explicitly listed on the EPA's P-list or U-list, it is the generator's responsibility to characterize the waste [1]. Due to its chemical structure and potential toxicity (Acute Tox. 4 implied by analogs), it must be managed as Hazardous Waste .
The "Sulfur" Factor
Standard organic waste streams are often blended for fuel recovery. However, high-sulfur content can corrode standard boilers and exceed SOx emission permits.
Expert Tip: Always annotate "Contains Sulfur" on your waste tag. This alerts the Environmental Health & Safety (EHS) team to route the waste to an incinerator with a caustic scrubber, preventing regulatory fines for the disposal facility and ensuring environmental compliance [2].
References
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Waste Characterization. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
American Chemical Society (ACS). (2023). Laboratory Waste Management Guide. Retrieved from [Link]
Handling
Personal protective equipment for handling 3-(METHANESULFONYLMETHYL)BENZAMIDE
Executive Summary & Context 3-(Methanesulfonylmethyl)benzamide is a functionalized organic intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive amides.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
3-(Methanesulfonylmethyl)benzamide is a functionalized organic intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive amides.[1] While specific GHS data for this exact isomer is often proprietary or sparse, its structural components—the benzamide core and the methylsulfonyl moiety —dictate a strict safety profile.
The Core Directive: Treat this compound as a Category 3 Irritant with potential bioactivity . The primary risks are inhalation of fine particulates during weighing and contact dermatitis from solution-phase handling.
Scientific Rationale (The "Why"):
Benzamide Backbone: Associated with acute toxicity if swallowed (H302) and potential genotoxicity (H341) in analogous structures [1].[1]
Sulfone/Sulfonamide Groups: Known to increase polarity and skin permeability, often acting as severe eye and skin irritants (H319, H315) [2].[1]
Risk Assessment & Hazard Identification
Apply the Precautionary Principle: In the absence of specific toxicology data, default to the hazards of the most toxic substructure.[1]
Inhalation of dust triggers mucous membrane inflammation.
The PPE Matrix (Personal Protective Equipment)
This protocol is a self-validating system.[1] Do not proceed unless all checks pass.
A. Respiratory Protection (The Critical Barrier)
Requirement:N95 (minimum) or P100 (recommended) .
Scientific Logic: As a solid powder, the particle size distribution often ranges from 10–100 µm. Standard surgical masks offer zero protection against inhalation of these bioactive dusts.
Validation Step: Perform a user seal check (positive/negative pressure) before entering the weighing zone.
B. Dermal Protection (Gloving Strategy)
Requirement:Double Nitrile Gloves (0.11 mm minimum thickness) .
Scientific Logic:
Outer Glove: Sacrificial barrier against gross contamination.
Inner Glove: Final defense. Nitrile provides excellent resistance to the amide functionality, whereas Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF).[1]
Technique: "Taping" the inner glove to the lab coat sleeve is recommended for operations >10g to prevent wrist exposure.
C. Ocular & Body Protection[6][9][10][11]
Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses allow dust entry from the side.
Body: Tyvek® Lab Coat (or equivalent non-woven polypropylene) for quantities >50g. Standard cotton coats can retain dust in the fibers, creating a secondary exposure source in the laundry.
Operational Workflow Logic (Visualization)
The following decision logic dictates your PPE setup based on the state of matter and quantity.
Figure 1: Risk-Based PPE Selection Logic.[1] Select protection level based on physical state and scale.
Step-by-Step Operational Protocol
Phase 1: Pre-Work Setup
Engineering Control Verification: Ensure Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity. If weighing, verify the balance is stable and, if available, use a static-dissipative balance enclosure.[1]
Solvent Preparation: If dissolving, prepare the solvent (e.g., DMSO) before opening the solid container to minimize open-time.[1]
Phase 2: Active Handling (Weighing & Transfer)[1]
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Causality: Sulfone derivatives are prone to static charge; static discharge can cause powder to "jump," leading to inhalation risk.
The "Low-Hand" Technique: Keep hands deep inside the hood (at least 6 inches back from the sash). Never raise the container above eye level.
Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab in open boats.
Phase 3: Decontamination & Doffing[1]
Wipe Down: Clean the balance area with a wet paper towel (solvent-soaked or soapy water). Do not dry sweep.
Glove Removal: Use the "beak" method to remove outer gloves inside the hood. Discard as hazardous waste.
Hand Wash: Wash hands with soap and cool water immediately after removing inner gloves. Warm water opens pores and increases absorption potential.
Disposal & Emergency Response
Waste Management
Solid Waste: Dispose of contaminated wipes and PPE in "Hazardous Solid Waste - Toxic."
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/Acetone) or "Halogenated" (if in DCM).[1] Do not pour down the drain. Benzamide derivatives can persist in water systems.